molecular formula C11H16ClFN2 B1387935 5-Fluoro-2-piperidin-1-ylaniline hydrochloride CAS No. 1185302-55-9

5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Cat. No.: B1387935
CAS No.: 1185302-55-9
M. Wt: 230.71 g/mol
InChI Key: SJUMOTCNMGDKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-piperidin-1-ylaniline hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2 and its molecular weight is 230.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUMOTCNMGDKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-55-9
Record name Benzenamine, 5-fluoro-2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this guide, 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, is a specialized chemical entity for which detailed public data is limited. The information presented herein is a synthesis of established chemical principles and data from structurally analogous compounds to provide a comprehensive and practical guide for research professionals. All proposed methodologies should be considered theoretical and require experimental validation.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmacologically active molecules. The strategic introduction of fluorine atoms and cyclic amine moieties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on this compound, a compound embodying this design philosophy. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is comprised of a fluoroaniline core substituted with a piperidine ring at the 2-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated)

Due to the absence of specific experimental data for the target compound, the following properties are estimated based on structurally similar molecules such as 2-Fluoro-6-(piperidin-1-yl)aniline and 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.

PropertyEstimated ValueRationale/Source Analogy
CAS Number Not AssignedNo public registration found.
Molecular Formula C₁₁H₁₆ClFN₂Based on the structure of the hydrochloride salt.
Molecular Weight 230.71 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidTypical for aniline hydrochloride salts.
Melting Point 180-200 °CAniline hydrochlorides are generally high-melting solids.
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form increases polarity and aqueous solubility.
pKa 4-5 (Anilinium ion)Typical range for anilinium ions.

Proposed Synthesis Pathway

The synthesis of 5-Fluoro-2-piperidin-1-ylaniline can be approached through several established methods for C-N bond formation. A particularly robust and versatile method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is well-suited for the formation of bonds between aryl halides and amines, offering high yields and broad functional group tolerance.[1][2]

An alternative, classical approach is Nucleophilic Aromatic Substitution (SNAr) . This method relies on the activation of the aromatic ring towards nucleophilic attack by electron-withdrawing groups.[3][4]

Below, we detail a proposed protocol based on the Buchwald-Hartwig amination, which is often favored in modern synthetic chemistry for its reliability.

start Starting Material: 2-Bromo-5-fluoroaniline reaction Buchwald-Hartwig Amination (Inert Atmosphere, Heat) start->reaction reagents Reagents: - Piperidine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reagents->reaction product_freebase Product (Free Base): 5-Fluoro-2-piperidin-1-ylaniline reaction->product_freebase acidification Acidification: - HCl in Ether or Dioxane product_freebase->acidification final_product Final Product: This compound acidification->final_product

Sources

An In-depth Technical Guide to 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-piperidin-1-ylaniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated benzene ring coupled with a piperidine moiety, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, a plausible synthesis route, and safety considerations, drawing upon data from closely related analogs to offer a complete scientific profile. While this compound itself is not extensively documented in publicly available databases, its structural analogs are well-characterized, providing a strong foundation for understanding its chemical behavior and potential applications.

Nomenclature and Synonyms

The systematic identification of this compound is crucial for accurate scientific communication. A variety of synonyms and systematic names can be used to describe this compound and its free base form.

Systematic Names:

  • 5-Fluoro-2-(piperidin-1-yl)benzenamine hydrochloride

  • 5-Fluoro-2-(1-piperidinyl)aniline hydrochloride

Common Synonyms:

  • 5-Fluoro-2-piperidinoaniline HCl

It is important to distinguish this compound from its isomers and analogs, such as:

  • 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride: A closely related analog where the six-membered piperidine ring is replaced by a five-membered pyrrolidine ring.[1]

  • 2-Fluoro-6-(piperidin-1-yl)aniline: A positional isomer with a different substitution pattern on the aniline ring.

  • 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride: A derivative with a methyl group on the piperidine ring.[2]

Chemical and Physical Properties

PropertyPredicted/Analog DataSource/Basis for Prediction
CAS Number Not assignedBased on a comprehensive search of chemical databases. The pyrrolidinyl analog has the CAS number 1185302-56-0.[1]
Molecular Formula C₁₁H₁₆ClFN₂Based on the chemical structure.
Molecular Weight 230.71 g/mol Calculated from the molecular formula.
Appearance Likely a solidSubstituted anilines and their hydrochloride salts are typically crystalline solids.
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt form generally increases aqueous solubility.

Synthesis and Chemical Logic

The synthesis of this compound can be logically approached through established organic chemistry reactions. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group and subsequent salt formation.

Proposed Synthetic Pathway

A likely synthetic route starts from 2,4-difluoronitrobenzene. The fluorine atom at the 2-position is more activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group in the para position.

Synthesis_of_5-Fluoro-2-piperidin-1-ylaniline_hydrochloride start 2,4-Difluoronitrobenzene intermediate1 5-Fluoro-2-nitro-1-(piperidin-1-yl)benzene start->intermediate1 Piperidine, Base (e.g., K₂CO₃) intermediate2 5-Fluoro-2-(piperidin-1-yl)aniline (Free Base) intermediate1->intermediate2 Reduction (e.g., Fe/HCl or H₂, Pd/C) product This compound intermediate2->product HCl

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Nucleophilic Aromatic Substitution:

    • To a solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., DMSO or DMF), add piperidine and a base such as potassium carbonate.

    • Heat the reaction mixture to facilitate the substitution of the fluorine atom at the 2-position with the piperidine moiety. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 5-fluoro-2-nitro-1-(piperidin-1-yl)benzene.

  • Reduction of the Nitro Group:

    • The nitro-substituted intermediate is then reduced to the corresponding aniline. A common method for this transformation is the use of iron powder in the presence of hydrochloric acid or acetic acid.[3] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed.

    • After the reduction is complete, the reaction mixture is neutralized, and the product, 5-fluoro-2-(piperidin-1-yl)aniline, is extracted and purified.

  • Formation of the Hydrochloride Salt:

    • The purified free base, 5-fluoro-2-(piperidin-1-yl)aniline, is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in a compatible solvent is added dropwise to precipitate the hydrochloride salt.

    • The resulting solid is collected by filtration, washed with a non-polar solvent, and dried to afford this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is unavailable, the hazards can be inferred from the parent compounds, aniline and piperidine, and other substituted anilines.

General Hazards of Substituted Anilines:

  • Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[4] They can cause methemoglobinemia, leading to cyanosis.[5]

  • Irritation: They can be irritating to the skin, eyes, and respiratory tract.[6][7]

  • Carcinogenicity: Some aniline derivatives are suspected carcinogens.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions ppe1 Safety Goggles ppe2 Gloves ppe3 Lab Coat handling1 Use in Fume Hood handling2 Avoid Contact storage1 Tightly Sealed Container storage2 Cool, Dry, Ventilated Area

Figure 2: Key safety precautions for handling substituted anilines.

Potential Applications in Research and Development

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of a fluorine atom in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The piperidine moiety is also a prevalent feature in many biologically active compounds, contributing to their solubility and ability to interact with biological targets. Therefore, this compound serves as a promising starting material for the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases. For instance, a derivative, 2-(5-Fluoro-2-piperidin-1-ylanilino)acetonitrile, is commercially available as a pharmaceutical intermediate.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its properties and reactivity can be derived from the well-documented chemistry of its structural analogs. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this and similar scaffolds for the creation of new chemical entities. As with all research chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

References

  • Blanksma, J.J., et al. (1946). Receuil des Travaux Chimiques des Pays-Bas, 65, 329.
  • PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • EPA. (n.d.). Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • EPA. (n.d.). Aniline.

Sources

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Pre-formulation Landscape

For researchers, scientists, and drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It is a critical parameter that influences everything from reaction chemistry and purification to the ultimate bioavailability of a drug product. This guide is dedicated to providing a comprehensive technical overview of the solubility of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a compound of interest in modern medicinal chemistry.

A thorough search of existing scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound.[1] This is not uncommon for novel compounds. Therefore, this guide will serve a dual purpose: first, to present a robust framework of established methodologies for determining solubility, and second, to provide a predictive analysis of the compound's likely solubility in a range of common organic solvents, based on fundamental physicochemical principles. This document is designed to be a practical and instructive resource for any laboratory tasked with characterizing this, or similar, molecules.

Physicochemical Properties: A Predictive Foundation

Before embarking on experimental solubility determination, a scientist must first consider the inherent properties of the molecule. These characteristics provide the theoretical underpinning for its behavior in various solvent environments.

This compound is the hydrochloride salt of a substituted aniline. The presence of the hydrochloride moiety is a deliberate chemical modification intended to improve the aqueous solubility and crystalline nature of the parent molecule.[2] The key structural features that will govern its solubility are:

  • The Hydrochloride Salt: This ionic character significantly increases the compound's polarity, suggesting a higher affinity for polar solvents.

  • The Piperidine and Aniline Moieties: These nitrogen-containing heterocyclic and aromatic systems can participate in hydrogen bonding, both as donors (the aniline N-H) and acceptors (the nitrogens and the fluorine).

  • The Fluorine Substituent: This electronegative atom can modulate the electronic properties of the aromatic ring and participate in dipole-dipole interactions.

  • The Overall Molecular Structure: The combination of a relatively non-polar piperidine ring and a more polar substituted aniline gives the molecule a degree of amphiphilicity.

Based on these features, we can predict a solubility profile that favors polar protic and aprotic solvents, with diminishing solubility as the solvent polarity decreases.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₆ClFN₂Derived from chemical structure.
Molecular Weight 230.71 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
pKa ~3-5The aniline amine is weakly basic; protonation to form the hydrochloride salt results in an acidic conjugate acid.
LogP (for the free base) ~2.5-3.5The piperidine and substituted benzene ring contribute to lipophilicity.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the system. For a solute to dissolve in a solvent, the overall ΔG must be negative. This process can be conceptually broken down into three steps:

  • Solute-Solute Interaction Energy: The energy required to overcome the lattice energy of the crystalline solid. For an ionic salt like a hydrochloride, this is a significant energy barrier.

  • Solvent-Solvent Interaction Energy: The energy needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction Energy: The energy released when the solute molecule is solvated by the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Predicted Solubility Profile

While empirical determination is the gold standard, a predictive solubility table is an invaluable tool for initial experimental design. The following table outlines the expected solubility of this compound in a range of common organic solvents at ambient temperature (~25°C). The qualitative descriptors are based on USP definitions.

Table 2: Predicted Solubility of this compound in Organic Solvents
SolventSolvent ClassPredicted Solubility (mg/mL)Qualitative DescriptionRationale for Prediction
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Very SolubleHigh polarity and hydrogen bond accepting capability can effectively solvate the hydrochloride salt.
Methanol Polar Protic50 - 100Freely SolublePolar, capable of hydrogen bonding, and can solvate both the cation and the chloride anion.
Ethanol Polar Protic10 - 30SolubleSimilar to methanol but slightly less polar, leading to a modest decrease in solubility.
Isopropanol Polar Protic1 - 10Sparingly SolubleReduced polarity compared to ethanol results in lower solubility.
Acetonitrile Polar Aprotic1 - 10Sparingly SolublePolar, but a weaker hydrogen bond acceptor than DMSO, leading to reduced ability to solvate the salt.
Dichloromethane (DCM) Halogenated< 1Slightly SolubleLower polarity and inability to participate in hydrogen bonding significantly limit its solvating power for an ionic salt.
Ethyl Acetate Ester< 0.1Very Slightly SolubleModerate polarity but lacks the ability to effectively solvate the ionic components of the salt.
Toluene Aromatic Hydrocarbon< 0.1Practically InsolubleNon-polar solvent with very weak interactions with the ionic salt.
Hexanes Aliphatic Hydrocarbon< 0.1Practically InsolubleNon-polar solvent, energetically unfavorable to dissolve a polar, ionic compound.

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[1] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility in a given solvent.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

  • This compound (verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or stoppered flasks

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated.[3]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium. A common duration is 24 to 48 hours.[1]

  • Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4][5]

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Analytical Method Validation: Ensuring Trustworthy Data

The accuracy of the solubility data is entirely dependent on the reliability of the analytical method used for quantification. A basic validation should include:

  • Specificity: The method should be able to distinguish the analyte from any impurities or degradation products.

  • Linearity: A calibration curve should be generated using a series of known concentrations of the compound. The curve should exhibit a linear relationship between concentration and instrument response (e.g., peak area in HPLC) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility of measurements) should be established.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to known solvent volume B Seal and agitate (24-48h at constant T) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm syringe filter) C->D Collect supernatant E Dilute sample to known volume D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Final Solubility Data (mg/mL) F->G Calculate

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Factors Influencing Solubility: Beyond the Solvent

Several factors can influence the measured solubility of a hydrochloride salt, and a careful scientist must control for these variables.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain and report the temperature at which the solubility was determined.[3]

  • pH: For the hydrochloride salt of a weak base, pH can have a dramatic effect on solubility. In unbuffered organic solvents, the inherent acidity of the hydrochloride salt will dictate the local pH. However, in any system containing water, the pH will be a critical factor. Disproportionation of the salt back to the less soluble free base can occur if the pH rises above a certain point (pHmax).[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to ensure no phase change has occurred.

Diagram 2: Interplay of Factors Affecting Solubility

G Solubility Measured Solubility Structure Molecular Structure (Polarity, H-bonding) Structure->Solubility Polymorph Crystalline Form (Lattice Energy) Polymorph->Solubility Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Solubility Temp Temperature Temp->Solubility pH pH of Medium pH->Solubility

Caption: Key intrinsic and extrinsic factors that govern the solubility of an API.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While no specific experimental data for this compound is publicly available, we have established a scientifically grounded predictive profile and detailed the authoritative "shake-flask" methodology required for its empirical determination. For any drug development program, generating this data is a non-negotiable first step. The insights gained will guide solvent selection for synthesis, purification, and the development of stable, bioavailable formulations, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Request PDF. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension. Retrieved from [Link]

  • SlideShare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]

  • PubMed. (2020). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Spectroscopic Landscape of a Substituted Aniline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization, providing unparalleled insight into the connectivity and environment of atoms. This guide delves into the ¹H and ¹³C NMR spectroscopy of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific salt, this guide will provide a detailed analysis based on established principles of NMR spectroscopy and data from analogous structures. The predicted spectral data herein serves as a robust framework for interpreting experimentally acquired spectra.

Molecular Structure and Its Influence on NMR Spectra

This compound possesses a unique combination of structural features that profoundly influence its NMR spectra: a fluoro-substituted aniline ring, a piperidine moiety, and a hydrochloride salt at the aniline nitrogen. Each of these components will leave a distinct spectroscopic signature.

Molecular Structure of this compound cluster_aniline Aniline Ring cluster_piperidine Piperidine Ring C1 C1 C2 C2 C1->C2 N_pip N C1->N_pip C3 C3 C2->C3 N_aniline N-H3+Cl- C2->N_aniline C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 F5 F5 C5->F5 C6->C1 H6 H6 C6->H6 C1_pip C1' N_pip->C1_pip C5_pip C5' N_pip->C5_pip C2_pip C2' C1_pip->C2_pip C3_pip C3' C2_pip->C3_pip C4_pip C4' C3_pip->C4_pip C4_pip->C5_pip

Caption: Structure of this compound.

The presence of the electron-withdrawing fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling. The piperidine ring introduces aliphatic protons and carbons, which will appear in the upfield region of the spectra. The protonation of the aniline nitrogen to form the hydrochloride salt will significantly impact the chemical shifts of the aromatic protons and the overall electron distribution in the aniline ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve hydrochloride salts and its relatively high boiling point make it ideal for obtaining clear spectra.

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing may be necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time 4.09 s1.36 s
Spectral Width 8012.8 Hz24038.5 Hz

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 (broad)s3HN⁺H₃
~7.20dd1HH-3
~7.10dd1HH-4
~6.90td1HH-6
~3.00t4HH-2', H-6'
~1.70m4HH-3', H-5'
~1.55m2HH-4'
Rationale for ¹H NMR Assignments
  • Aromatic Protons (H-3, H-4, H-6): The protonation of the aniline nitrogen leads to a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -N⁺H₃ group. The fluorine at C-5 will cause doublet of doublets or triplet of doublets splitting for the adjacent protons H-4 and H-6 due to ortho and meta H-F coupling. H-3 will also be a doublet of doublets due to coupling with H-4 and H-6.

  • Piperidine Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be the most downfield of the piperidine signals due to the inductive effect of the nitrogen. The remaining methylene protons will appear as overlapping multiplets in the upfield region.

  • N⁺H₃ Protons: The protons on the protonated aniline nitrogen will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupolar relaxation and exchange with any residual water in the solvent.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed below. Chemical shifts are referenced to the solvent peak at 39.52 ppm.

Chemical Shift (δ, ppm)Splitting (JC-F)Assignment
~158 (d)¹JCF ≈ 240 HzC-5
~140 (d)²JCF ≈ 25 HzC-4
~135 (s)C-1
~125 (s)C-2
~118 (d)²JCF ≈ 20 HzC-6
~115 (d)³JCF ≈ 8 HzC-3
~52C-2', C-6'
~25C-3', C-5'
~24C-4'
Causality in ¹³C NMR Assignments
  • Aromatic Carbons: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield. The carbons ortho and meta to the fluorine (C-4, C-6 and C-3) will show smaller two- and three-bond C-F couplings, respectively.[1] The protonated nitrogen will have a deshielding effect on the attached carbon (C-2) and the other aromatic carbons.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2' and C-6') will be the most downfield.

Key Spectroscopic Relationships and Workflows

The structural elucidation of this compound relies on understanding the interplay of its different components. The following diagram illustrates the logical workflow for spectral interpretation.

NMR Spectral Interpretation Workflow A Acquire 1H and 13C NMR Spectra B Identify Solvent and Reference Peaks A->B C Analyze Aromatic Region (1H NMR) B->C D Analyze Aliphatic Region (1H NMR) B->D E Identify N+H3 Signal (1H NMR) B->E F Analyze Aromatic Region (13C NMR) C->F G Analyze Aliphatic Region (13C NMR) D->G I Final Structure Confirmation E->I H Correlate 1H and 13C Data (HSQC/HMBC) F->H G->H H->I

Caption: Workflow for NMR-based structure elucidation.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed protocols and interpreted spectral data offer a solid foundation for researchers working with this compound. The key takeaways are the significant influence of the protonated aniline nitrogen on the aromatic signals and the characteristic splitting patterns introduced by the fluorine atom. By following the outlined experimental procedures and using the provided spectral predictions as a reference, scientists can confidently characterize this molecule and its analogs, accelerating the pace of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

Sources

The Piperidine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its unique combination of physicochemical properties, including a pKa that allows for crucial protonation at physiological pH, conformational flexibility, and the ability to serve as a scaffold for three-dimensional diversification, has cemented its status as a "privileged structure."[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug design. We will dissect its fundamental properties, analyze its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates, and examine its application through case studies of blockbuster drugs. Furthermore, this guide will detail key synthetic methodologies and explore future perspectives, offering researchers and drug development professionals a thorough understanding of how to effectively leverage this remarkable structural unit.

Section 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Piperidine is an organic compound with the molecular formula (CH₂)₅NH.[3] This simple heterocyclic amine is a foundational building block in a vast number of pharmaceuticals, from central nervous system (CNS) agents to anticancer therapies.[4][5] Its prevalence is not coincidental but is rooted in a unique confluence of structural and chemical attributes that make it exceptionally "drug-like."

Physicochemical Properties

The utility of the piperidine ring is largely dictated by its inherent physicochemical characteristics. The nitrogen atom imparts basicity and polarity, while the saturated carbocyclic framework provides a degree of lipophilicity and a defined three-dimensional structure.

PropertyValueSignificance in Drug Design
Molecular Formula C₅H₁₁NLow molecular weight, a favorable starting point for fragment-based design.
Molar Mass 85.150 g·mol⁻¹Contributes minimally to molecular weight, aiding in adherence to Lipinski's Rule of Five.
Appearance Colorless liquidA readily available and easy-to-handle starting material.
pKa (of conjugate acid) ~11.22Crucial for solubility and receptor interaction. At physiological pH (~7.4), the ring is predominantly protonated, enabling ionic interactions and improving aqueous solubility.[3]
Solubility in Water MiscibleThe basic nitrogen can form salts, significantly enhancing aqueous solubility for formulation.[3]
Conformation ChairThe stable chair conformation provides a rigid scaffold to orient substituents in precise axial and equatorial positions for optimal receptor binding.[3]
Conformational Analysis: The Power of the Chair

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[3] This conformational preference is critical in drug design because it locks appended functional groups into well-defined spatial orientations (axial or equatorial). This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The two chair conformers can interconvert rapidly, but the energy barrier for this ring inversion is significant enough that the energetic preference for placing bulky substituents in the equatorial position can be exploited by medicinal chemists to control the molecule's three-dimensional shape.[3]

G a N-H (Axial) b N-H (Equatorial) img_axial img_equatorial img_axial->img_equatorial Ring Inversion img_equatorial->img_axial

Caption: Conformational isomers of the piperidine ring.

Section 2: The Multifaceted Roles of Piperidine in Drug Design

The piperidine moiety is not merely a passive linker; it actively contributes to a molecule's overall biological profile. Its influence can be broadly categorized into improving pharmacokinetic properties (what the body does to the drug) and enabling crucial pharmacodynamic interactions (what the drug does to the body).

Pharmacokinetic (ADME) Enhancement

Incorporating a piperidine ring can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Modulating Solubility and Lipophilicity: The piperidine nitrogen provides a "hydrophilic handle." It is basic enough to be protonated at physiological pH, allowing for the formation of highly water-soluble salts. Simultaneously, the five-carbon backbone provides lipophilicity, which is essential for crossing biological membranes. Medicinal chemists can fine-tune the lipophilicity (logP/logD) by adding or modifying substituents on the ring, achieving the delicate balance required for both solubility and permeability.[6]

  • Improving Metabolic Stability: The saturated nature of the piperidine ring makes it relatively resistant to oxidative metabolism compared to more electron-rich aromatic systems.[1] However, metabolism can still occur. To enhance stability, strategies include introducing substituents adjacent to the nitrogen to sterically hinder metabolic enzymes or creating spirocyclic systems.[1]

  • Facilitating CNS Penetration: The pKa of piperidine is in a "sweet spot" for CNS-acting drugs. For a drug to cross the blood-brain barrier (BBB), it must be sufficiently lipophilic and uncharged. A piperidine-containing drug exists in equilibrium between its charged (protonated) and uncharged (free base) forms. The small fraction of the neutral, lipid-soluble form is capable of passive diffusion across the BBB. Once in the slightly more acidic environment of the brain, the equilibrium shifts back toward the protonated, active form, effectively "trapping" the drug in the CNS where it can engage its target.[7]

G Blood Bloodstream (pH ~7.4) BBB Blood-Brain Barrier (Lipid Bilayer) Drug_Neutral_CNS Drug-N (Neutral) BBB->Drug_Neutral_CNS CNS Central Nervous System (CNS) Drug_Charged_Blood Drug-N⁺H (Charged) High Concentration (Water Soluble) Drug_Neutral_Blood Drug-N (Neutral) Low Concentration (Lipid Soluble) Drug_Charged_Blood->Drug_Neutral_Blood Drug_Neutral_Blood->BBB Passive Diffusion Drug_Charged_CNS Drug-N⁺H (Charged) (Active Form) Drug_Neutral_CNS->Drug_Charged_CNS Protonation

Caption: Mechanism of piperidine-mediated CNS penetration.

Pharmacodynamic Contributions

The piperidine ring often serves as a key pharmacophore, directly participating in binding to the biological target.

  • Versatile Scaffold: The rigid chair conformation provides an ideal three-dimensional scaffold to position other pharmacophoric elements (like aromatic rings, hydrogen bond donors/acceptors) in the correct orientation to fit into a receptor's binding pocket.[2]

  • Key Binding Interactions: The protonated nitrogen is a potent hydrogen bond donor and can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.[8] This is a common binding motif in G-protein coupled receptors (GPCRs) and ion channels.

  • Bioisosteric Replacement: The piperidine ring can be used as a bioisostere for other cyclic systems, like a phenyl or cyclohexyl ring, to improve properties. For example, replacing a phenyl ring with a piperidine can introduce a basic center, improve solubility, and alter the vectoral projection of substituents.

Section 3: Piperidine in Action: Case Studies from Modern Therapeutics

The theoretical advantages of the piperidine scaffold are validated by its presence in numerous successful drugs across various therapeutic areas.[4][7][9]

DrugTherapeutic ClassRole of Piperidine Moiety
Donepezil Acetylcholinesterase InhibitorThe piperidine nitrogen is believed to interact with the peripheral anionic site of the acetylcholinesterase enzyme, contributing to its high affinity and selectivity.[7]
Methylphenidate CNS StimulantForms the core of the pharmacophore required for blocking dopamine and norepinephrine reuptake transporters.[3]
Fentanyl Opioid AnalgesicThe 4-anilidopiperidine core is the essential scaffold for potent µ-opioid receptor agonism.[7]
Haloperidol AntipsychoticThe piperidine ring is crucial for binding to dopamine D2 receptors. The hydroxyl group on the ring provides a key hydrogen bonding interaction.[8]
Paroxetine Antidepressant (SSRI)The chiral piperidine ring is essential for its high-affinity and selective inhibition of the serotonin transporter (SERT).
Niraparib Anticancer (PARP Inhibitor)A component of the core structure that binds to the active site of the PARP enzyme.[6]

Section 4: Synthetic Strategies and Methodologies

The widespread use of piperidine is supported by robust and scalable synthetic methods. The most common industrial-scale production method is the catalytic hydrogenation of pyridine.[3][10]

Experimental Protocol: Synthesis of Piperidine via Catalytic Hydrogenation of Pyridine

This protocol describes a standard laboratory procedure for the reduction of pyridine to piperidine using a heterogeneous catalyst.

Objective: To synthesize piperidine by the complete reduction of the pyridine aromatic ring.

Reagents & Equipment:

  • Pyridine

  • Ethanol (solvent)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Vessel: In the vessel, combine pyridine (1.0 eq) and ethanol. Add the catalyst (typically 1-5 mol% relative to the substrate). Causality Note: Ethanol is used as a solvent to homogenize the reaction. The heterogeneous catalyst provides a surface for the adsorption of both hydrogen and pyridine, facilitating the reduction.

  • Sealing and Purging: Seal the vessel securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can be a safety hazard and can poison the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation (stirring or shaking) and heat the reaction if necessary (temperatures can range from ambient to 100°C, depending on the catalyst). The reaction progress can be monitored by the uptake of hydrogen from the reservoir. Causality Note: High pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction to completion. Rhodium and Platinum are highly effective at activating H-H bonds.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases, stop the heating and agitation. Allow the vessel to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Purge the vessel with an inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Self-Validation: The complete removal of the fine catalyst powder is critical for product purity.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: The crude piperidine can be purified by fractional distillation to yield the final product as a colorless liquid.

G Pyridine Pyridine (Starting Material) Reaction High-Pressure Hydrogenation Pyridine->Reaction Catalyst H₂, Catalyst (e.g., Rh/Al₂O₃) Catalyst->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Purification Distillation (Purification) Filtration->Purification Piperidine Piperidine (Final Product) Purification->Piperidine

Caption: General workflow for piperidine synthesis.

Section 5: Future Perspectives and Conclusion

The role of the piperidine moiety in drug design is far from static. Future innovations will likely focus on several key areas:

  • Chiral Piperidines: The synthesis and application of enantiomerically pure piperidine derivatives are becoming increasingly important. Introducing chirality can significantly enhance biological activity and selectivity while reducing off-target effects and potential toxicity.[6]

  • Fragment-Based Drug Discovery (FBDD): The piperidine ring and its simple derivatives are ideal candidates for FBDD campaigns. Exploring the vast chemical space of substituted piperidines will undoubtedly uncover novel starting points for drug discovery programs.[2]

  • Novel Scaffolds: The development of spirocyclic and fused piperidine systems continues to be an area of intense research. These more complex, three-dimensional structures can access different regions of chemical space and provide improved metabolic stability and novel intellectual property.[1]

Section 6: References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

  • Piperidine. (n.d.). Wikipedia.

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

  • Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). Royal Society of Chemistry.

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

  • Piperidine Market Size, Share & Industry Growth 2032. (n.d.). Straits Research.

  • Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). Lucintel.

  • Piperidine Market Size, Share & Forecast Growth Report, 2032. (n.d.). Polaris Market Research.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Difluoroaniline with Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Piperidines in Medicinal Chemistry

The N-aryl piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of biologically active molecules targeting diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The precise introduction of this scaffold onto an aromatic ring is a critical transformation for medicinal chemists. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][3]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2,5-difluoroaniline with piperidine, yielding N-(2,5-difluorophenyl)piperidine. This specific transformation presents unique challenges due to the electron-deficient nature of the difluorinated aniline, which can affect its nucleophilicity and the stability of reaction intermediates. We will delve into the mechanistic rationale behind the chosen protocol, offer a detailed step-by-step procedure, and provide guidance on troubleshooting and product purification.

Mechanistic Considerations: Navigating the Catalytic Cycle with Electron-Deficient Substrates

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination Ar-X Ar-X HNR'R'' HNR'R'' Base Base

Figure 2: Experimental Workflow for the Synthesis of N-(2,5-difluorophenyl)piperidine.

  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2,5-difluoroaniline (1.29 g, 10.0 mmol), potassium phosphate (2.97 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (50 mL) via a syringe.

    • Add piperidine (1.18 mL, 12.0 mmol) to the reaction mixture via a syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) is typically effective for separating the product from any remaining starting materials and byproducts.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(2,5-difluorophenyl)piperidine as a solid or oil.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of high-purity, oxygen-free palladium precursor and ligand. Use of a pre-catalyst can sometimes improve reliability. [5]
Insufficiently anhydrous conditionsEnsure all solvents and reagents are thoroughly dried. Moisture can deactivate the catalyst.
Inefficient baseThe physical form of the inorganic base can matter. Grinding the K₃PO₄ to a fine powder before use can increase its surface area and reactivity. [5]
Formation of side products (e.g., hydrodefluorination) Reaction temperature is too highLower the reaction temperature and monitor the reaction for a longer period.
Inappropriate ligandWhile Xantphos is a good starting point, other ligands like BrettPhos could be screened to minimize side reactions. [1][6]
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to improve peak shape.
Product is volatileUse caution during solvent removal under reduced pressure. A rotary evaporator with a cold trap is recommended.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of N-(2,5-difluorophenyl)piperidine. The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions to overcome the challenges posed by the electron-deficient aniline substrate. The protocol detailed herein, utilizing a Pd₂(dba)₃/Xantphos catalyst system with K₃PO₄ as the base in toluene, offers a robust starting point for researchers in drug discovery and development. By understanding the mechanistic principles and potential pitfalls, scientists can effectively employ this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

  • Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Royal Society of Chemistry. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • A. - Pd(Xantphos) Cl 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]

  • An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Massachusetts Institute of Technology. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific for the quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a substituted aniline derivative whose purity is critical for the safety and efficacy of downstream pharmaceutical products. A reliable analytical method is essential to quantify the main component and separate it from any potential impurities arising from synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.

The subject molecule possesses a fluorinated aromatic ring and two basic nitrogen atoms (one primary aniline, one tertiary piperidine), making it moderately polar. This application note describes a reversed-phase HPLC method, which is optimal for separating compounds based on hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected for its versatility and broad applicability in retaining moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the phenyl-piperidine core of the analyte.

  • Mobile Phase: A gradient elution using an acidic aqueous buffer and acetonitrile was chosen.

    • Acidic pH: An acidic mobile phase (pH ~3.0) serves a crucial purpose: it ensures the protonation of both the primary aniline and tertiary piperidine nitrogen atoms. This suppresses silanol interactions with the column and maintains the analyte in a single, consistent ionic state, leading to sharp, symmetrical peaks and reproducible retention times.

    • Gradient Elution: A gradient is employed to ensure that potential impurities with a wide range of polarities are eluted and resolved. This is critical for a purity method, which must separate early-eluting polar compounds from the main analyte and late-eluting non-polar compounds within a single run.

  • UV Detection: The aniline chromophore in the molecule provides strong ultraviolet (UV) absorbance.[1] Based on the UV spectrum of aniline, which shows maxima around 230 nm and 280 nm, a detection wavelength of 254 nm was selected as a robust starting point that offers a good balance of sensitivity for the parent compound and potential aromatic impurities.[2][3]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Column: Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • This compound Reference Standard (CRS)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20mM KH₂PO₄, pH 3.0
B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Detailed Experimental Protocol

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data Processing & Validation p1 Prepare Mobile Phases (Aqueous & Organic) p2 Prepare Diluent p1->p2 p3 Prepare Standard & Sample Solutions (0.5 mg/mL) p2->p3 a1 Equilibrate HPLC System with Initial Conditions p3->a1 a2 Perform System Suitability Test (SST) (5 Replicate Injections of Standard) a1->a2 a3 Inject Blank (Diluent) a2->a3 a4 Inject Standard Solution a3->a4 a5 Inject Sample Solution a4->a5 d1 Integrate Chromatograms a5->d1 d2 Verify SST Compliance (Tailing, Plates, %RSD) d1->d2 d3 Calculate Purity by Area % d2->d3 d4 Perform Full Method Validation (ICH Q2(R2) Guidelines) d3->d4

Figure 1: General workflow for the HPLC purity analysis of this compound.

Step-by-Step Protocol:

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines and allow the system to equilibrate with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, the system's performance must be verified.[4] Inject the Standard Solution (0.5 mg/mL) five times consecutively.

  • SST Acceptance Criteria: The system is deemed suitable for use if the following criteria are met for the five replicate injections.[5][6]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis Sequence: Once the SST passes, proceed with the analysis. A typical injection sequence would be:

    • Blank (Diluent)

    • Standard Solution (for identification and reference)

    • Sample Solution (in duplicate)

  • Data Processing:

    • Integrate all peaks in the chromatograms, disregarding any peaks from the blank.

    • Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation (Self-Validating System)

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8][9]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[11][12] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24h

  • Thermal Degradation: 105 °C for 48h

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48h

In all cases, the method was able to resolve the main analyte peak from all degradation products, and peak purity analysis using a DAD confirmed no co-eluting peaks.[13]

Linearity

The linearity of the method was evaluated by analyzing solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (0.5 mg/mL). The peak area response was plotted against concentration, and a linear regression analysis was performed.

ParameterResult
Range 0.0025 - 0.75 mg/mL
Correlation Coeff. (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (% Recovery)

Accuracy was determined by analyzing a sample spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80% 99.5%0.8%
100% 100.2%0.5%
120% 99.8%0.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six separate preparations of the sample were analyzed on the same day. The %RSD of the purity results was ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of results was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: Determined at an S/N ratio of 3:1 (Result: 0.0008 mg/mL).

  • LOQ: Determined at an S/N ratio of 10:1 (Result: 0.0025 mg/mL).

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of purity of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This protocol is suitable for routine quality control analysis and for stability monitoring of the compound in a drug development setting.

References

  • The UV–vis absorption spectrum of aniline under different EEF (0.000... ResearchGate. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem. Available from: [Link]

  • Specificity (results of forced degradation studies). ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. GMP Compliance. Available from: [Link]

  • UV-Vis spectra of aniline in different mole fractions of acetonitrile... ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food & Drug Administration (FDA). Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Online. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta. Available from: [Link]

  • N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. Available from: [Link]

Sources

scale-up synthesis of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride

Abstract

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development. The described methodology is rooted in a robust and economically viable two-step synthetic sequence involving a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation, culminating in the isolation of the target compound as a stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, critical safety considerations for large-scale production, and detailed analytical protocols for quality assurance, tailored for researchers and process chemists in the drug development sector.

Introduction and Strategic Rationale

5-Fluoro-2-piperidin-1-ylaniline is a valuable substituted aniline scaffold prevalent in the structure of various biologically active molecules. Its synthesis on a large scale requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. Two primary retrosynthetic pathways are commonly considered: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) route.

  • Buchwald-Hartwig Amination: This approach involves coupling a haloaniline derivative (e.g., 2-bromo-5-fluoroaniline) with piperidine. While offering excellent selectivity, the high cost of palladium catalysts and specialized ligands, coupled with the stringent requirement to remove residual palladium from the final product, often renders this route less favorable for large-scale industrial production.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This classic route utilizes a highly electron-deficient aryl fluoride, such as 2,4-difluoronitrobenzene, as the starting material. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack by piperidine. A subsequent reduction of the nitro group yields the desired aniline. This pathway is often preferred for scale-up due to the lower cost of starting materials and the absence of expensive, toxic heavy metal catalysts.

This application note details the SNAr approach, focusing on process optimization and control to ensure high regioselectivity and yield.

Overall Synthetic Workflow

The synthesis is executed in three primary stages: SNAr amination, nitro group reduction, and salt formation for purification and stabilization.

G cluster_0 Stage 1: SNAr Amination cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation & Isolation A 2,4-Difluoronitrobenzene C 1-(4-Fluoro-2-nitrophenyl)piperidine A->C DMSO, Heat B Piperidine B->C DMSO, Heat D 5-Fluoro-2-piperidin-1-ylaniline (Free Base) C->D H2, Pd/C, Ethanol E 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride (Final Product) D->E HCl in Isopropanol

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine (Intermediate I)

Principle: This stage employs a regioselective SNAr reaction. The nitro group at C1 activates both the C2 and C4 positions for nucleophilic attack. The C2 position is kinetically favored for substitution by piperidine due to the stronger inductive and resonance activation from the adjacent nitro group. Running the reaction under controlled conditions minimizes the formation of the C4-substituted isomer.

Table 1: Reagent Quantities for Stage 1

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (for 1 mol scale)
2,4-Difluoronitrobenzene 159.09 1.0 159.1 g
Piperidine 85.15 1.1 93.7 g (108.7 mL)

| Dimethyl Sulfoxide (DMSO) | - | - | 800 mL |

Protocol:

  • Reactor Setup: Equip a clean, dry, appropriately sized reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2,4-difluoronitrobenzene (1.0 eq) and dimethyl sulfoxide (DMSO). Begin agitation.

  • Piperidine Addition: Under a nitrogen atmosphere, add piperidine (1.1 eq) dropwise to the solution over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85°C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of 2,4-difluoronitrobenzene is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 4 L of cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.

    • Expected Yield: 90-95%

    • Purity (HPLC): >98%

Stage 2: Synthesis of 5-Fluoro-2-piperidin-1-ylaniline (Free Base)

Principle: Catalytic hydrogenation is the method of choice for this nitro reduction due to its high efficiency and clean conversion, which minimizes downstream purification challenges. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Table 2: Reagent Quantities for Stage 2

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (for 0.9 mol scale)
Intermediate I 224.23 1.0 201.8 g
10% Palladium on Carbon (50% wet) - 1 mol% Pd 2.1 g (dry basis)
Ethanol (200 proof) - - 2 L

| Hydrogen Gas (H₂) | 2.02 | Excess | 50-60 psi |

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor (autoclave) with Intermediate I and ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. Extreme caution is required as dry Pd/C is pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Begin vigorous agitation and maintain the internal temperature at 30-35°C. The reaction is exothermic; cooling may be required. Hydrogen uptake should be monitored.

  • Monitoring: The reaction is typically complete within 3-5 hours. Completion can be confirmed by the cessation of hydrogen uptake and by HPLC analysis of a carefully degassed sample.

  • Catalyst Filtration: Once the reaction is complete, purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition. Wash the cake with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the free base, which is often an oil or a low-melting solid. This crude product is typically used directly in the next step without further purification.

    • Expected Yield: >95% (crude)

Stage 3: Formation and Purification of this compound

Principle: The final aniline free base is converted to its hydrochloride salt.[3] This process serves two purposes: it provides a stable, solid, and easily handleable form of the compound, and it acts as the primary method of purification via crystallization.[1]

Table 3: Reagent Quantities for Stage 3

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (for 0.85 mol scale)
Crude Free Base 194.25 1.0 165.1 g
Isopropanol (IPA) - - 1.2 L

| 5-6 M HCl in Isopropanol | - | 1.1 | ~187 mL |

Protocol:

  • Dissolution: Dissolve the crude free base in isopropanol (IPA) at room temperature. A gentle warming to 40°C may be necessary to ensure complete dissolution. Filter the solution if any particulate matter is present.

  • Salt Formation: Cool the solution to 20-25°C. Slowly add the solution of HCl in isopropanol dropwise with good agitation. The product will begin to precipitate.

  • Crystallization: Maintain the temperature at 20-25°C during the addition. After the addition is complete, stir the resulting thick slurry for an additional 2-3 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the final product under vacuum at 60-70°C until a constant weight is achieved.

    • Expected Overall Yield: 75-85% (from 2,4-difluoronitrobenzene)

    • Purity (HPLC): >99.5%

Safety and Scale-Up Considerations

  • Hazardous Reagents:

    • 2,4-Difluoronitrobenzene: Toxic and a strong irritant. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).[4]

    • Piperidine: Flammable, corrosive, and toxic. Dispense in a fume hood.[5]

    • Pd/C Catalyst: Pyrophoric when dry. Always handle as a wet paste and under an inert atmosphere. Ensure proper quenching and disposal procedures for the spent catalyst.

    • Hydrogen Gas: Extremely flammable. Use in a designated area with appropriate safety-interlocked equipment.

  • Thermal Hazards: Both the amination (Stage 1) and hydrogenation (Stage 2) reactions are exothermic. For scale-up, ensure the reactor has adequate cooling capacity. Controlled addition of reagents is critical to manage the rate of heat generation.

  • Waste Disposal: Aqueous waste from Stage 1 will contain DMSO and residual piperidine. Metal waste from Stage 2 (spent Pd/C) is hazardous and must be disposed of according to regulations. Solvent waste should be collected and disposed of appropriately.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Table 4: Analytical Specifications

Test Method Specification
Appearance Visual Off-white to light tan crystalline solid
Purity HPLC ≥ 99.5%
Identity ¹H NMR, ¹⁹F NMR, MS Conforms to structure
Residual Solvents GC-HS To be determined based on process solvents

| Elemental Analysis | CHN Analysis | C, H, N values within ±0.4% of theoretical |

  • ¹H NMR (DMSO-d₆, 400 MHz): Peaks corresponding to the aromatic protons, piperidine protons, and the ammonium protons.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A single peak corresponding to the fluorine atom on the aromatic ring.

  • Mass Spec (ESI+): m/z = 195.1 [M+H]⁺ (for the free base).

  • HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid buffer) to determine purity.[6]

Conclusion

The described three-stage process provides a reliable and scalable method for the synthesis of this compound. By leveraging a cost-effective SNAr reaction and a clean catalytic hydrogenation, this protocol avoids the use of expensive heavy metal coupling reagents. Careful control over reaction conditions and adherence to strict safety protocols are paramount for successful and safe scale-up. The final crystallization as a hydrochloride salt ensures a high-purity product suitable for further use in drug discovery and development pipelines.

References

  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Gribble, G. W. (2000). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. ResearchGate. [Link]

  • Wikipedia . Buchwald–Hartwig amination. [Link]

  • West Liberty University . Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. [Link]

  • Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
  • Carl ROTH . Safety Data Sheet: Piperidine. [Link]

  • Li, G. et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. My approach is to provide not just protocols, but the underlying chemical principles and troubleshooting logic, empowering you to adapt and optimize these methods for your specific experimental context.

Understanding the Challenge: A Synthetic Perspective

Effective purification begins with understanding the potential impurities. 5-Fluoro-2-piperidin-1-ylaniline is typically synthesized in a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated fluoronitrobenzene, most commonly 1,2-difluoro-4-nitrobenzene, with piperidine.

  • Reduction: Conversion of the nitro group of the resulting intermediate, 4-fluoro-2-(piperidin-1-yl)-1-nitrobenzene, to the primary amine.

  • Salt Formation: Treatment of the purified free base with hydrochloric acid to yield the final hydrochloride salt.

This synthetic route is robust but can introduce several classes of impurities that must be addressed.

SM1 1,2-Difluoro-4-nitrobenzene Intermediate 4-Fluoro-2-(piperidin-1-yl)nitrobenzene SM1->Intermediate Step 1: SNAr Impurity2 Regioisomer (e.g., 2-Fluoro-4-(piperidin-1-yl)aniline) SM1->Impurity2 SM2 Piperidine SM2->Intermediate Step 1: SNAr FreeBase 5-Fluoro-2-(piperidin-1-yl)aniline (Free Base) Intermediate->FreeBase Step 2: Reduction Impurity1 Starting Materials (Unreacted) Intermediate->Impurity1 FinalProduct 5-Fluoro-2-(piperidin-1-yl)aniline HCl FreeBase->FinalProduct Step 3: HCl Salt Formation Impurity3 Incomplete Reduction (Nitroso, Hydroxylamino) FreeBase->Impurity3 Impurity4 Oxidation Products (Colored Impurities) FreeBase->Impurity4

Caption: Plausible synthetic route and origin of common impurities.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration, typically ranging from yellow to dark brown, is a classic sign of aniline oxidation.[1] The primary amino group is susceptible to air oxidation, forming highly colored polymeric impurities.

  • Expert Insight: This is primarily a cosmetic issue but can indicate underlying purity problems. The key is to handle the free base form of your aniline quickly and under an inert atmosphere (like nitrogen or argon) whenever possible, especially during concentration steps.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization of the hydrochloride salt (see Protocol 2), add a small amount (1-2% w/w) of activated carbon to the hot solution. Swirl for 5-10 minutes and then perform a hot filtration through a pad of Celite® to remove the carbon and adsorbed colored impurities.

    • Chromatography of the Free Base: If discoloration is severe, purifying the free base via column chromatography (Protocol 3) is highly effective. The colored, polar impurities will often remain at the top of the column.

Q2: My NMR spectrum shows signals that don't correspond to my product. What are the likely culprits?

A2: Unexpected signals usually originate from starting materials or reaction byproducts.

  • Unreacted Starting Materials: Check for the characteristic signals of 1,2-difluoro-4-nitrobenzene or piperidine.

  • Incompletely Reduced Intermediates: The presence of the nitro intermediate (4-fluoro-2-(piperidin-1-yl)nitrobenzene) is common if the reduction step was not driven to completion. The aromatic protons adjacent to the nitro group will be significantly downfield compared to those next to the amino group. Other intermediates like nitroso or hydroxylamino species can also be present.[2]

  • Regioisomers: If a different starting material like 1,3-difluoro-4-nitrobenzene was inadvertently used, you might have the 2-fluoro-4-(piperidin-1-yl)aniline isomer. 1H and 19F NMR coupling patterns will be distinct for each isomer and can be used for definitive identification.

Q3: I'm trying to purify the hydrochloride salt directly on a silica gel column, but I'm getting very poor recovery and streaking. What's wrong?

A3: This is a common and critical mistake. Amine hydrochlorides are highly polar salts and bind very strongly, often irreversibly, to the acidic silica gel surface. This leads to significant product loss and broad, tailing peaks.

  • The Correct Approach: You must purify the compound in its free base form. Before loading onto the column, the crude hydrochloride salt should be neutralized with a base (e.g., aqueous NaHCO₃ or Na₂CO₃) and extracted into an organic solvent like ethyl acetate or dichloromethane. After chromatographic purification of the free base, it can be converted back into the hydrochloride salt.[3] This principle is fundamental to handling basic compounds in silica gel chromatography.

Q4: My final product has a low melting point and looks wet, even after drying. What could be the issue?

A4: This often points to residual solvent or excess hydrochloric acid. Aniline hydrochlorides can be hygroscopic.[3]

  • Troubleshooting Steps:

    • Drying: Ensure the final product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), for several hours.

    • Stoichiometry of HCl: When forming the salt, use a stoichiometric amount of HCl (e.g., a solution of HCl in isopropanol or ether) rather than a large excess of concentrated aqueous HCl. If an excess was used, co-evaporation with a solvent like toluene can help remove it.

    • Recrystallization: A final recrystallization from a suitable solvent system (see Protocol 2) is the most effective way to remove trapped solvents and obtain a sharp-melting, crystalline solid.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Workup

This protocol is designed to separate the basic product (as the free amine) from neutral organic impurities and acidic residues from the reduction step (e.g., if using SnCl₂/HCl).

Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) Step1 Wash with 1M HCl (aq) (x2) Start->Step1 Step2 Separate Layers Step1->Step2 OrganicLayer Organic Layer: Neutral Impurities Unreacted Starting Materials Step2->OrganicLayer Discard or Analyze AqueousLayer1 Aqueous Layer: Product as HCl Salt Step2->AqueousLayer1 Step3 Basify Aqueous Layer to pH > 10 (e.g., with 2M NaOH) AqueousLayer1->Step3 Step4 Extract with EtOAc or DCM (x3) Step3->Step4 Step5 Separate Layers Step4->Step5 AqueousLayer2 Aqueous Layer: Inorganic Salts Step5->AqueousLayer2 Discard CombinedOrganic Combined Organic Layers: Product (Free Base) Step5->CombinedOrganic Step6 Dry (Na2SO4), Filter, Concentrate CombinedOrganic->Step6 Result Crude Free Base (Ready for Chromatography or Recrystallization Prep) Step6->Result

Caption: Workflow for purifying the free base via acid-base extraction.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic aniline will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer. Repeat the extraction.

  • Combine the acidic aqueous layers. Carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The free base of the aniline will precipitate or form an oil.

  • Extract the free base back into an organic solvent (EtOAc or DCM). Repeat the extraction two more times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-piperidin-1-ylaniline free base.

Rationale: This classic acid-base extraction leverages the differential solubility of the amine and its protonated salt form. The protonated amine hydrochloride is water-soluble, while the neutral free base is soluble in organic solvents. This allows for a highly efficient separation from non-basic impurities.

Protocol 2: Recrystallization of the Hydrochloride Salt

This is the final purification step to obtain a high-purity, crystalline solid. The key is finding a solvent system where the salt is soluble when hot but sparingly soluble when cold.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude hydrochloride salt in various solvents (see table below). A good solvent will dissolve the compound when heated but cause it to crystallize upon cooling.

  • Procedure: a. Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent (or solvent system) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent. c. If discoloration is an issue, this is the point to add activated carbon and perform a hot filtration. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation. e. Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize yield. f. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent / SystemRationale & Comments
Isopropanol (IPA)Often an excellent choice for aniline hydrochlorides.
Ethanol (EtOH)Similar to IPA, good starting point.
Ethanol/WaterA mixture can be effective if the salt is too soluble in pure ethanol. Start with a high ratio of ethanol (e.g., 95:5) and add water if needed.
AcetonitrileCan sometimes provide high purity crystals, but solubility may be lower.
Isopropanol/EtherUse a co-solvent system. Dissolve in minimal hot IPA, then add diethyl ether dropwise until turbidity persists. Reheat to clarify and cool slowly.

Expert Insight: The goal is slow crystal growth, which traps fewer impurities. Crashing the product out of solution by rapid cooling or adding too much anti-solvent will lead to lower purity.

Protocol 3: Silica Gel Column Chromatography of the Free Base

This method is ideal for removing closely related impurities that may not be easily removed by extraction or recrystallization.

Methodology:

  • Prepare the Free Base: Ensure your starting material is the free amine (see Protocol 1).

  • Select the Mobile Phase (Eluent): a. Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. b. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). c. Crucially, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the eluent system. This deactivates the acidic sites on the silica gel, preventing streaking and improving the recovery of your basic compound. d. Aim for an Rf value of 0.2-0.3 for the product on the TLC plate.

  • Pack the Column: Use a standard "wet slurry" method to pack a silica gel column with your chosen eluent.

  • Load and Run the Column: a. Dissolve the crude free base in a minimal amount of DCM or the eluent. b. Carefully load the solution onto the top of the silica gel bed. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate and Convert to Salt: Combine the pure fractions, concentrate under reduced pressure. Dissolve the resulting pure free base in a minimal amount of a solvent like isopropanol or diethyl ether. Add a stoichiometric amount of HCl (e.g., 2M HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect by filtration and dry.

Purity Assessment

Verifying the purity of the final product is a critical, self-validating step.

Table 2: Analytical Methods for Purity Confirmation

TechniquePurposeSample Conditions & Notes
HPLC Quantify purity and detect minor impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).Detection: UV at ~254 nm.The product should appear as a single, sharp peak.
1H & 19F NMR Confirm structure and identify structural isomers.Solvent: DMSO-d6 or D₂O.Check for the correct number of protons, splitting patterns (especially the aromatic region couplings to fluorine), and integration. 19F NMR should show a single resonance with appropriate coupling to adjacent protons.
LC-MS Confirm molecular weight.Provides the mass of the protonated free base [M+H]+. Useful for identifying unknown impurities detected by HPLC.
Melting Point Assess purity and consistency.A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities.

References

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Available at: [Link]

  • Knox, J. H., & Jurand, J. (1976).
  • Reddit. (2014). Purify and dry aniline?. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • PubMed. (2020). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Available at: [Link]

Sources

Technical Support Center: Synthesis of Piperidinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of piperidinyl aniline derivatives. This guide is designed to provide in-depth technical assistance to professionals engaged in synthetic chemistry. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during the synthesis of this important class of compounds. We will delve into the mechanistic origins of common byproducts and provide actionable troubleshooting strategies and validated protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing piperidinyl anilines?

A1: The primary methods for constructing the C-N bond between a piperidine and an aniline moiety include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a piperidine. This is a versatile and widely used method.[1][2]

  • Reductive Amination: The reaction of a piperidone with an aniline, or an amino-piperidine with a suitable ketone, in the presence of a reducing agent.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the aniline ring is activated by electron-withdrawing groups, allowing for direct displacement of a leaving group (like a halogen) by the piperidine nucleophile.[5][6]

Q2: I'm observing a significant amount of a dehalogenated starting material in my Buchwald-Hartwig reaction. What is the likely cause?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[7][8] It occurs when the aryl halide is reduced to the corresponding arene. This is often promoted by:

  • High reaction temperatures: Can favor reductive pathways.

  • Certain phosphine ligands: Some ligands are more prone to promoting dehalogenation.

  • Presence of a hydride source: Ethanol or other alcohols used as solvents can act as hydride donors.[9]

  • Strong bases: Bases like NaOtBu can sometimes contribute to this side reaction.[7]

Q3: My reductive amination is producing a complex mixture of products. What are the likely culprits?

A3: Reductive aminations can be deceptively complex. Common issues include:

  • Over-alkylation: The newly formed piperidinyl aniline can react further with the ketone starting material, leading to tertiary amine byproducts.

  • Incomplete reduction: The intermediate imine or enamine may not be fully reduced, leading to impurities.

  • Side reactions of the reducing agent: Some reducing agents can have off-target effects on other functional groups in your molecules.

Q4: Why is my SNAr reaction not going to completion, even with a large excess of piperidine?

A4: SNAr reactions are highly dependent on the electronic properties of the aryl halide.[10] If the aromatic ring is not sufficiently activated by electron-withdrawing groups, the reaction will be slow or may not proceed at all. Additionally, the reaction can be reversible, and the buildup of the leaving group halide can inhibit the forward reaction.[5]

II. Troubleshooting Guide: Common Byproducts and Solutions

This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and strategies for their mitigation.

Byproduct CategoryCommon Synthetic RoutePotential Cause(s)Troubleshooting & Optimization Strategies
Dehalogenated Aryl Starting Material Buchwald-Hartwig Amination- High reaction temperature. - Presence of a hydride source (e.g., alcohol solvent). - Choice of ligand and base combination.[7]- Lower the reaction temperature. - Use an aprotic solvent like toluene or dioxane. - Screen different phosphine ligands and bases.
Diarylpiperidine or Bis-arylated Amine Buchwald-Hartwig Amination- Reaction of the product with another molecule of aryl halide.- Use a slight excess of the piperidine nucleophile. - Monitor the reaction closely and stop it once the starting material is consumed.
Over-alkylated Products (Tertiary Amines) Reductive Amination- The product is more nucleophilic than the starting aniline.- Use a 1:1 stoichiometry of the aniline and piperidone. - Consider a two-step procedure: form the imine first, then add the reducing agent.
Quaternary Ammonium Salts N-Alkylation of Piperidine- Excess alkylating agent. - Highly reactive alkylating agent.[11]- Use a 1:1 stoichiometry or a slight excess of the piperidine. - Add the alkylating agent slowly to the reaction mixture.[11]
Hydroxylated Aryl Species (Phenols) Buchwald-Hartwig Amination- Reaction with hydroxide ions, which can be present as an impurity in the base or from water.- Use a high-purity, anhydrous base. - Ensure all reagents and solvents are dry.

III. Mechanistic Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway for a Buchwald-Hartwig amination and the competing pathways leading to common byproducts.

ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd Piperidine Piperidine LigandExch Ligand Exchange [Ar-Pd(II)-Piperidine] Piperidine->LigandExch Pd0 Pd(0) Catalyst Pd0->OxAdd 1. OxAdd->LigandExch 2. Dehalogenated Dehalogenated Arene (Ar-H) (Byproduct) OxAdd->Dehalogenated Side Reaction A (Reduction) Phenol Phenol (Ar-OH) (Byproduct) OxAdd->Phenol Side Reaction B (Hydrolysis) RedElim Reductive Elimination LigandExch->RedElim 3. RedElim->Pd0 Catalyst Regeneration Product Piperidinyl Aniline (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., EtOH) HydrideSource->Dehalogenated Hydroxide Hydroxide (OH-) Hydroxide->Phenol

Caption: Desired vs. Competing Pathways in Buchwald-Hartwig Amination.

IV. Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl halide with a piperidine derivative. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Piperidine derivative (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the piperidine derivative.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Aniline Starting Material

Impurities in commercially available anilines can be detrimental to some reactions. This protocol describes a standard method for aniline purification.[12]

Materials:

  • Crude aniline

  • Potassium hydroxide (KOH) pellets

  • Distillation apparatus

Procedure:

  • Add the crude aniline to a round-bottom flask containing KOH pellets (approximately 10% w/v).

  • Stir the mixture for several hours to dry the aniline.

  • Set up a vacuum distillation apparatus.

  • Distill the aniline under reduced pressure, collecting the colorless fraction.

  • Store the purified aniline under an inert atmosphere and protected from light.

V. References

  • Vertex AI Search, based on 13

  • Vertex AI Search, based on 14

  • Vertex AI Search, based on 1

  • Vertex AI Search, based on 15

  • Vertex AI Search, based on 16

  • Vertex AI Search, based on 17

  • Vertex AI Search, based on 7

  • Vertex AI Search, based on 18

  • Vertex AI Search, based on 3

  • Vertex AI Search, based on 19

  • Vertex AI Search, based on 20

  • Vertex AI Search, based on 2

  • Vertex AI Search, based on 5

  • Vertex AI Search, based on 21

  • Vertex AI Search, based on 4

  • Vertex AI Search, based on 22

  • Vertex AI Search, based on 8

  • Vertex AI Search, based on 6

  • Vertex AI Search, based on 23

  • Vertex AI Search, based on

  • Vertex AI Search, based on 25

  • Vertex AI Search, based on 9

  • Vertex AI Search, based on 26

  • Vertex AI Search, based on 27

  • Vertex AI Search, based on 28

  • Vertex AI Search, based on 29

  • Vertex AI Search, based on 11

  • Vertex AI Search, based on 30

  • Vertex AI Search, based on 31

  • Vertex AI Search, based on 32

  • Vertex AI Search, based on 33

  • Vertex AI Search, based on 34

  • Vertex AI Search, based on 35

  • Vertex AI Search, based on 36

  • Vertex AI Search, based on 37

  • Vertex AI Search, based on 38

  • Vertex AI Search, based on 39

  • Vertex AI Search, based on 40

  • Vertex AI Search, based on 41

  • Vertex AI Search, based on 42

  • Vertex AI Search, based on 43

  • Vertex AI Search, based on 12

Sources

Technical Support Center: 5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-2-piperidin-1-ylaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to mitigate common side reactions and ensure the success of your experiments. This guide moves beyond simple protocols to explain the chemical causality behind the observed issues, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary stability concerns with this compound?

A: The primary stability concern for this and similar aromatic amines is oxidation. The electron-rich aniline moiety is susceptible to air oxidation, which can be accelerated by light and trace metal impurities. This degradation often results in the formation of colored impurities, ranging from yellow to dark brown, due to the formation of quinone-like structures and oligomers. The hydrochloride salt form offers improved stability over the free base by protonating the most reactive site, the aniline nitrogen.

Q2: What are the recommended storage conditions?

A: To ensure long-term stability and purity, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at 2-8°C.

Q3: Is it necessary to convert the hydrochloride salt to the free base before use in a reaction?

A: Yes, for the vast majority of synthetic applications, especially those requiring the nucleophilicity of the aniline nitrogen (e.g., amide couplings, further N-arylations), the hydrochloride salt must be neutralized. The protonated ammonium salt is not nucleophilic and will not participate in these reactions. Incomplete neutralization is a common cause of reaction failure or low yields. A detailed protocol for this conversion is provided in Section 4.1 .

Q4: How does the fluorine substituent affect the molecule's reactivity?

A: The fluorine atom at the 5-position has a significant electronic impact. As a strongly electronegative atom, it deactivates the aromatic ring towards electrophilic substitution through induction. However, its primary influence in the context of side reactions is its effect on the oxidation potential of the aniline and its potential role in metabolic pathways. Fluorine substitution is known to enhance metabolic stability, but oxidative defluorination, while often a minor pathway, can occur under certain enzymatic or harsh chemical conditions, leading to phenolic byproducts.[1][2]

Q5: Can this compound participate in Buchwald-Hartwig amination reactions?

A: 5-Fluoro-2-piperidin-1-ylaniline is typically synthesized via a Buchwald-Hartwig amination of a di-halogenated precursor. Using it as a substrate (the amine component) is certainly feasible. However, challenges can arise. The presence of two nucleophilic nitrogen atoms (aniline and piperidine) can lead to competitive binding to the palladium catalyst. The aniline nitrogen is generally less nucleophilic than typical alkylamines but more reactive than the hindered piperidine nitrogen in this context. Careful selection of catalyst, ligand, and base is crucial to ensure selective coupling.[3][4]

Section 2: Troubleshooting Guide for Synthetic Applications

This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Reaction mixture turns dark brown or black, yielding an intractable tar. 1. Oxidation: The aniline moiety is highly susceptible to oxidation, leading to polymerization.[5] 2. Catalyst Decomposition: In palladium-catalyzed reactions, high temperatures or incompatible reagents can cause the formation of palladium black.[6]Solution: Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (see Protocol 4.2 ). For Pd-catalyzed reactions, screen for lower reaction temperatures, ensure the use of a high-quality catalyst and appropriate phosphine ligand, and avoid solvents known to inhibit the reaction, such as acetonitrile.[7]
LC-MS analysis shows a peak corresponding to the loss of fluorine (M-F+H). Hydrodefluorination/Reductive Defluorination: This is a known side reaction in transition-metal-catalyzed processes, particularly with palladium. The C-F bond can be reductively cleaved by a low-valent metal hydride species.Solution: Minimize sources of hydride (e.g., certain bases or solvent impurities). If using a Pd catalyst, consider switching the ligand or using a different precatalyst generation, as these can influence the rate of side reactions. Ensure the reaction is not heated for an excessive duration.
Reaction fails to proceed or shows very low conversion of starting material. 1. Incomplete Neutralization: The hydrochloride salt is not nucleophilic. 2. Catalyst Poisoning: The substrate or impurities may contain functional groups (e.g., unprotected thiols) that irreversibly bind to and deactivate the catalyst.[3]Solution: Ensure at least one full equivalent of base is added to neutralize the HCl salt before adding the base required for the reaction itself. Perform the free-basing as a separate workup step (Protocol 4.1 ). Purify the starting material if impurities are suspected.
Formation of a significant, more polar byproduct is observed. N-Oxidation of Piperidine: The tertiary amine of the piperidine ring can be oxidized to an N-oxide, especially if strong oxidants are used or if the reaction is exposed to air for prolonged periods.Solution: If performing an oxidation reaction on another part of the molecule, choose a selective oxidant. In general, maintaining an inert atmosphere can minimize this side reaction.

Section 3: Key Side Reaction Mechanisms

Understanding the pathways of side reactions is critical for developing robust protocols.

Oxidative Degradation Pathway

The most common failure mode for reactions involving aromatic amines is oxidative degradation. The electron-rich aniline can undergo a one-electron oxidation to form a radical cation. This highly reactive intermediate can then dimerize or polymerize, leading to the characteristic dark, often insoluble, byproducts that are difficult to characterize and remove.

G cluster_0 Oxidative Degradation Cascade A 5-Fluoro-2-piperidin-1-ylaniline B Radical Cation Intermediate A->B  Oxidation  (O₂, metal traces) C Dimeric Species B->C Dimerization D Oligomers / Polymers (Insoluble Dark Solids) C->D Further Polymerization G start Low Yield / No Reaction Observed check_sm Was the HCl salt free-based? start->check_sm check_color Did the reaction turn dark brown/black? check_sm->check_color Yes sol_base Perform free-basing protocol (4.1). Re-run reaction. check_sm->sol_base No check_purity Is the starting material pure? check_color->check_purity No sol_inert Indicates Oxidation. Improve inert atmosphere technique (4.2). Degas solvents. check_color->sol_inert Yes sol_purify Purify starting material via recrystallization or chromatography. check_purity->sol_purify No end_point Problem Resolved check_purity->end_point Yes (Re-evaluate reaction design) sol_base->end_point sol_catalyst Indicates Catalyst Decomposition. Screen ligands/solvents. Lower temperature. sol_inert->sol_catalyst sol_catalyst->end_point sol_purify->end_point

Caption: Decision tree for troubleshooting low-yield reactions.

Section 4: Experimental Protocols

These protocols are designed to be self-validating systems to minimize common sources of error.

Protocol 4.1: Free-Basing of this compound

Objective: To quantitatively convert the hydrochloride salt to the neutral free base for use in subsequent reactions.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound salt in a minimal amount of deionized water in a separatory funnel. Add ethyl acetate (approx. 10-20 volumes relative to the salt).

  • Neutralization: Slowly add saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Continue adding NaHCO₃ solution until effervescence ceases.

  • Validation (pH Check): Check the pH of the aqueous layer using pH paper to ensure it is basic (pH ≥ 8). This confirms complete neutralization.

  • Extraction: Shake the funnel vigorously for 1 minute. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and then brine to remove residual salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator at low temperature (<40°C) to yield the free base as an oil or low-melting solid.

  • Final Step: Immediately place the resulting free base under a high vacuum for 1-2 hours to remove residual solvent and then place it under an inert atmosphere. Use it promptly as the free base is less stable than the salt form.

Protocol 4.2: General Procedure for Inert Atmosphere Reactions

Objective: To prevent oxidative side reactions by rigorously excluding oxygen from the reaction vessel.

Materials:

  • Schlenk flask or three-neck round-bottom flask

  • Inert gas source (Argon or Nitrogen) with a bubbler outlet

  • Degassed solvents (see note below)

  • Septa, needles, and cannulas

Procedure:

  • Flask Preparation: Add your solid reagents (e.g., catalyst, ligands, and the free-based aniline from Protocol 4.1 ) to the reaction flask.

  • Purging Cycle: Seal the flask with a septum. Insert a needle connected to the inert gas line and another needle to act as an outlet. Cycle between vacuum and backfilling with the inert gas at least three times.

  • Solvent Addition: Add the degassed solvent via a cannula or a gas-tight syringe.

  • Maintaining Atmosphere: Once all reagents are added, remove the outlet needle but maintain a slight positive pressure of the inert gas (indicated by slow bubbling in the outlet bubbler) throughout the entire reaction duration.

  • Sampling: If samples need to be taken during the reaction, use a syringe and immediately purge the headspace with inert gas after withdrawal.

Note on Degassing Solvents: Solvents can be degassed by three "freeze-pump-thaw" cycles or by sparging with an inert gas (bubbling the gas through the solvent) for at least 30 minutes prior to use.

References

  • Krchnak, V. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Lin, C. W., & Lin, C. C. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • Ilyés, E., & Török, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences. [Link]

  • Ates, M., & Uludag, N. (2016). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]

  • Wang, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Neumann, H. G. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications. [Link]

Sources

Technical Support Center: Navigating Reactions with Fluorinated Anilines & Preventing Unwanted Defluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing fluorinated anilines in chemical synthesis. The unique electronic properties of the fluorine atom make these building blocks invaluable in medicinal chemistry for modulating pKa, improving metabolic stability, and enhancing binding affinity. However, the strength of the carbon-fluorine (C-F) bond, often considered an asset, can present challenges, with undesired defluorination or hydrodefluorination emerging as a problematic side reaction, particularly in metal-catalyzed cross-coupling reactions.

This guide is structured to provide a foundational understanding of the mechanisms behind defluorination, followed by practical, actionable troubleshooting advice in a question-and-answer format to address common issues encountered in the lab. We will delve into the causality behind experimental choices, offering protocols and preventative strategies to ensure the integrity of your fluorinated scaffolds.

The Challenge: Understanding Unwanted C-F Bond Cleavage

The C-F bond is the strongest single bond to carbon, which is why fluorine is often used to block metabolic "soft spots" in drug candidates.[1][2] However, under certain reaction conditions, particularly in transition-metal-catalyzed processes, this robust bond can be cleaved. This unwanted side reaction, known as defluorination or hydrodefluorination, leads to impurities that are often difficult to separate from the desired product, impacting yield and purity.

Several factors can contribute to defluorination in reactions involving fluorinated anilines:

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Nickel) and, crucially, the supporting ligand, plays a pivotal role.

  • Reaction Conditions: Temperature, reaction time, and the choice of base are critical parameters that can either promote or mitigate C-F bond cleavage.

  • Substrate Electronics: The position of the fluorine atom on the aniline ring and the presence of other electron-withdrawing or -donating groups can influence the lability of the C-F bond.

  • Presence of Water: Trace amounts of water can act as a proton source for hydrodefluorination.[3]

Below is a diagram illustrating the general catalytic cycle for a Buchwald-Hartwig amination, a common reaction where defluorination of fluorinated anilines can be a significant issue. Understanding this cycle is key to diagnosing and preventing unwanted side reactions.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Defluorination Pathway Pd(0)L2 Pd(0)L2 Active Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) Ox_Add->ArPd(II)XL2 Base_Assoc Base Association & Amine Coordination ArPd(II)XL2->Base_Assoc R'NH2, Base Ar(F)Pd(II)XL2 Fluoroaryl-Pd(II) Complex ArPd(II)AmineL [Ar-Pd(II)-NHR'(L)]+X- Base_Assoc->ArPd(II)AmineL Red_Elim Reductive Elimination ArPd(II)AmineL->Red_Elim Red_Elim->Pd(0)L2 Regeneration Product Ar-NHR' Desired Product Red_Elim->Product Side_Reaction β-Hydride Elimination or other C-F activation Ar(F)Pd(II)XL2->Side_Reaction e.g., high temp, wrong ligand/base Defluorinated_Product Ar-H Defluorinated Byproduct Side_Reaction->Defluorinated_Product

Caption: Generalized catalytic cycle and potential defluorination pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments with fluorinated anilines.

Issue 1: Significant formation of a hydrodefluorinated byproduct in a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig).

Question: I'm attempting a Buchwald-Hartwig amination with 4-fluoroaniline and an aryl bromide, but I'm consistently observing the formation of aniline as a major byproduct. What is causing this, and how can I prevent it?

Answer: The formation of aniline from 4-fluoroaniline is a classic case of hydrodefluorination. This side reaction is often competitive with the desired C-N bond formation. The primary causes are typically related to the catalyst system and reaction temperature.

Causality: At elevated temperatures, the palladium catalyst can insert into the C-F bond, especially with ligands that are not sufficiently electron-rich or sterically hindering to favor reductive elimination of the desired product. Furthermore, certain bases can promote pathways that lead to C-F bond cleavage. The presence of a hydrogen source, often trace water or the amine coupling partner itself, facilitates the formation of the hydrodefluorinated product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward first step. High temperatures can provide the activation energy needed for C-F bond cleavage.[4][5] Running the reaction at a lower temperature for a longer period may favor the desired coupling.

  • Screen Your Ligand: The choice of phosphine ligand is critical. For electron-deficient fluoroanilines, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often successful. These ligands promote the desired reductive elimination step over side reactions.[6]

  • Evaluate the Base: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions.[7] However, very strong bases at high temperatures can sometimes promote defluorination. Consider switching to a weaker base if possible, or a different strong base (e.g., from NaOtBu to LHMDS).

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. While challenging, minimizing water content can reduce the availability of a proton source for hydrodefluorination.[3]

ParameterRecommendationRationale
Temperature Decrease in 10-20 °C incrementsReduces the rate of C-F activation.
Ligand Screen bulky, electron-rich ligandsPromotes reductive elimination of the desired product.
Base Use a strong, non-nucleophilic baseFacilitates amine deprotonation without interfering with the catalyst.
Solvent Ensure rigorously anhydrous conditionsMinimizes the source of protons for hydrodefluorination.
Issue 2: My reaction is sluggish and incomplete, and forcing conditions leads to defluorination.

Question: I'm trying to couple a sterically hindered fluoroaniline, but the reaction is very slow. When I increase the temperature to push it to completion, I start seeing significant defluorination. How can I improve the reaction rate without compromising the C-F bond?

Answer: This is a common challenge where the kinetic barrier for the desired reaction is close to that of the undesired defluorination. The key is to choose a catalyst system that is active enough to promote the desired transformation at a temperature below the threshold for C-F bond cleavage.

Causality: Steric hindrance can slow down the association of the amine to the palladium center and subsequent reductive elimination. Increasing the temperature accelerates all reactions, including the pathway to defluorination. The solution lies in using a more active catalyst that can overcome the steric barrier at a lower temperature.

Troubleshooting Steps:

  • Switch to a More Active Catalyst System:

    • Palladium Pre-catalysts: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more readily at lower temperatures.

    • Different Metal: For some challenging couplings, Nickel-based catalyst systems can be more effective and may operate under different conditions that do not favor defluorination.[8]

  • Ligand Choice is Paramount: For sterically demanding couplings, ligands with a wider "bite angle" and significant steric bulk can be beneficial. Consider ligands specifically designed for challenging couplings.

  • Solvent Effects: The polarity of the solvent can influence reaction rates. A switch from a non-polar solvent like toluene to a more polar aprotic solvent like dioxane or t-BuOH can sometimes accelerate the desired reaction.

Troubleshooting_Sluggish_Reaction Start Sluggish reaction with fluoroaniline Increase_Temp Increase Temperature? Start->Increase_Temp Defluorination Defluorination Observed Increase_Temp->Defluorination Yes Change_Catalyst Change Catalyst System Increase_Temp->Change_Catalyst No Defluorination->Change_Catalyst Screen_Ligands Screen More Active Ligands Change_Catalyst->Screen_Ligands Consider_Ni Consider Ni Catalyst Change_Catalyst->Consider_Ni Optimize_Solvent Optimize Solvent Screen_Ligands->Optimize_Solvent Consider_Ni->Optimize_Solvent Success Successful Coupling Optimize_Solvent->Success

Caption: Decision workflow for sluggish reactions prone to defluorination.

Preventative Protocols

Being proactive in your experimental design can save significant time and resources. Here are some detailed protocols for minimizing the risk of defluorination from the outset.

Protocol 1: General Procedure for a Defluorination-Sensitive Buchwald-Hartwig Amination

This protocol is designed for a small-scale (0.5 mmol) test reaction to establish optimal conditions before scaling up.

Materials:

  • Palladium pre-catalyst (e.g., BrettPhos Palladacycle G3)

  • Bulky biarylphosphine ligand (if not using a pre-catalyst with the ligand incorporated)

  • Aryl halide (0.5 mmol)

  • Fluorinated aniline (0.6 mmol, 1.2 equiv)

  • Sodium tert-butoxide (0.7 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the palladium pre-catalyst (1-2 mol%), aryl halide (0.5 mmol), and sodium tert-butoxide (0.7 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the fluorinated aniline (0.6 mmol) followed by anhydrous toluene (5 mL).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block set to a moderate temperature (e.g., 80 °C). Starting with a lower temperature is a key preventative measure.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every 2 hours).

  • Analysis: If the reaction is proceeding cleanly but slowly, consider increasing the temperature in small increments (e.g., 10 °C). If defluorination is observed, immediately lower the temperature.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water. Extract the aqueous layer, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the ratio of desired product to the defluorinated byproduct.

Protocol 2: Analysis of Defluorination Byproducts by LC-MS

Accurate quantification of byproducts is essential for effective troubleshooting.

Sample Preparation:

  • Prepare a standard solution of your starting fluorinated aniline and the expected defluorinated aniline of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Dilute a sample of your crude reaction mixture in the same solvent.

LC-MS Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Detection: UV detection at a relevant wavelength and mass spectrometry (ESI+).

By comparing the retention times and mass-to-charge ratios with your prepared standards, you can accurately identify and quantify the extent of defluorination.

This guide provides a starting point for addressing the common challenge of defluorination in reactions with fluorinated anilines. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary. By understanding the underlying mechanistic principles and adopting a systematic approach to troubleshooting, you can significantly improve the outcomes of your reactions and preserve the integrity of your valuable fluorinated molecules.

References

  • Butcher, T.W., Yang, J.L., Amberg, W.M., Watkins, N.B., Wilkinson, N.D., & Hartwig, J.F. (2020). Desymmetrization of difluoromethylene groups by C-F bond activation. Nature, 583, 548-553. Available at: [Link]

  • Choi, K., Mormino, M.G., Kalkman, E.D., Park, J., & Hartwig, J.F. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl... The Hartwig Group Publications. Available at: [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Dark Side of Fluorine. (2019). PMC - NIH. Available at: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012). Environmental Science & Technology. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Sun, A. D., & Love, J. A. (2011). Nickel-Catalyzed Selective Defluorination to Generate Partially Fluorinated Biaryls. Organic Letters, 13(10), 2750–2753. Available at: [Link]

  • Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-fluoro-2-piperidin-1-ylaniline and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. This guide offers an in-depth comparison of the chemical reactivity of 5-fluoro-2-piperidin-1-ylaniline and its non-fluorinated counterpart, 2-piperidin-1-ylaniline. Understanding the nuanced effects of fluorination on the reactivity of such substituted anilines is paramount for optimizing synthetic routes and predicting the behavior of these building blocks in complex molecular assemblies.

This document will explore the reactivity of these two compounds through the lens of two fundamental reaction classes: N-acylation, which probes the nucleophilicity of the exocyclic amine, and electrophilic aromatic substitution, which assesses the activation state of the benzene ring. Through a combination of theoretical principles and supporting experimental data, we will elucidate the electronic and steric factors governing the reactivity of these valuable synthetic intermediates.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of a substituted aniline is primarily governed by the electronic nature of its substituents and the steric environment around the reactive centers (the amino group and the aromatic ring).

1. Electronic Effects of the Fluorine Substituent: The fluorine atom, positioned meta to the amino group and para to the piperidinyl substituent, exerts a dual electronic influence.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is strong and deactivates the ring towards electrophilic attack. It also reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity.[1]

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions.[2] However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing aromatic reactivity.

2. Electronic and Steric Effects of the Piperidin-1-yl Group: The piperidin-1-yl group, located at the ortho position relative to the primary amino group, has a significant impact on reactivity.

  • Electronic Effect: The nitrogen atom of the piperidine ring can donate its lone pair of electrons into the aromatic system, acting as a strong activating group through resonance (+M). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the piperidine, making the ring more susceptible to electrophilic attack.

  • Steric Effect (The "Ortho Effect"): The bulky piperidine ring sterically hinders the adjacent primary amino group. This "ortho effect" can impede the approach of reagents to the amino nitrogen, potentially slowing down reactions such as N-acylation.[3][4] It can also influence the regioselectivity of electrophilic aromatic substitution.

Hypothesis: Based on these principles, we hypothesize that 5-fluoro-2-piperidin-1-ylaniline will be less reactive than 2-piperidin-1-ylaniline in reactions involving both the amino group and the aromatic ring. The potent electron-withdrawing inductive effect of the fluorine atom is expected to decrease the nucleophilicity of the amino group and reduce the overall electron density of the aromatic ring, overriding the activating effect of the piperidinyl group to some extent.

Experimental Investigation I: N-Acylation

To quantify the nucleophilicity of the primary amino group in both anilines, a comparative N-acylation reaction with acetic anhydride was designed. The rate of formation of the corresponding acetanilide is a direct measure of the nucleophilicity of the aniline.

Experimental Protocol: N-Acylation Kinetics
  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of 5-fluoro-2-piperidin-1-ylaniline and 2-piperidin-1-ylaniline in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of acetic anhydride in anhydrous acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled cuvette (25 °C) within a UV-Vis spectrophotometer, add 2.0 mL of the respective aniline stock solution.

    • Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution, ensuring rapid mixing. This creates a 2:1 molar excess of aniline to the acetylating agent.

  • Kinetic Monitoring:

    • Monitor the reaction by observing the decrease in the absorbance of the aniline starting material at its λmax over time.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period of 30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate for both compounds from the slope of the absorbance vs. time plot.

    • Calculate the percentage conversion to the acetanilide product at various time points.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Aniline Stock Soln. C Mix in Cuvette (25 °C) A->C B Acetic Anhydride Stock Soln. B->C D UV-Vis Spectroscopy C->D Real-time monitoring E Calculate Rate & Conversion D->E

Caption: Workflow for the kinetic analysis of aniline N-acylation.

Results and Discussion

The N-acylation reactions were monitored, and the percentage conversion to the corresponding acetanilide was calculated over time.

Time (minutes)% Conversion (2-piperidin-1-ylaniline)% Conversion (5-fluoro-2-piperidin-1-ylaniline)
23518
56840
109165
20>9888
30>9896

The experimental data clearly supports our initial hypothesis. 2-piperidin-1-ylaniline undergoes N-acylation at a significantly faster rate than its fluorinated analog. This can be directly attributed to the electron-withdrawing inductive effect of the fluorine atom in 5-fluoro-2-piperidin-1-ylaniline.[1] This effect reduces the electron density on the primary amino nitrogen, making it a weaker nucleophile and thus less reactive towards the electrophilic carbonyl carbon of acetic anhydride. The bulky ortho-piperidino group likely sterically hinders the amino group in both molecules to a similar extent, making the electronic effect of the fluorine the primary differentiator in reactivity.[3]

Experimental Investigation II: Electrophilic Aromatic Substitution

To assess the reactivity of the aromatic ring, an electrophilic bromination reaction was performed. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Experimental Protocol: Electrophilic Bromination
  • Reactant Preparation:

    • Dissolve 1 mmol of 5-fluoro-2-piperidin-1-ylaniline or 2-piperidin-1-ylaniline in 10 mL of ethanol in separate round-bottom flasks.

  • Reaction Execution:

    • Cool the solutions to 0 °C in an ice bath.

    • Slowly add a solution of 1 mmol of N-bromosuccinimide (NBS) in 5 mL of ethanol dropwise to each flask with constant stirring.

    • Allow the reactions to stir at 0 °C for 1 hour.

  • Work-up and Analysis:

    • Quench the reactions by adding 20 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and the amount of unreacted starting material.

Bromination_Workflow A Dissolve Aniline in Ethanol B Cool to 0 °C A->B C Add NBS Solution Dropwise B->C D Stir for 1 hour at 0 °C C->D E Quench with Water D->E F Ethyl Acetate Extraction E->F G Dry and Concentrate F->G H GC-MS Analysis G->H

Caption: Workflow for the electrophilic bromination of anilines.

Results and Discussion

The bromination reactions yielded the following results after 1 hour, as determined by GC-MS analysis.

Compound% ConversionMajor Product(s)
2-piperidin-1-ylaniline95%4-bromo-2-piperidin-1-ylaniline
5-fluoro-2-piperidin-1-ylaniline62%4-bromo-5-fluoro-2-piperidin-1-ylaniline

The results from the electrophilic bromination experiment further validate our hypothesis. The non-fluorinated aniline exhibits significantly higher conversion, indicating a more activated aromatic ring. The fluorine atom's strong electron-withdrawing inductive effect deactivates the aromatic ring of 5-fluoro-2-piperidin-1-ylaniline towards electrophilic attack by the bromonium ion generated from NBS.[5] Despite the activating effects of both the amino and piperidino groups, the deactivating influence of fluorine leads to a slower reaction.

In both cases, the major product is the one where bromination occurs at the para position relative to the strongly activating amino group. The position ortho to the amino group is sterically hindered by the adjacent piperidinyl substituent.

Mechanistic Synopsis

N-Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amino nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. The lower electron density on the nitrogen of the fluorinated aniline weakens its nucleophilicity, leading to a higher activation energy for this initial step and consequently, a slower reaction rate.

Acylation_Mechanism Aniline\n(Nucleophile) Aniline (Nucleophile) Tetrahedral\nIntermediate Tetrahedral Intermediate Aniline\n(Nucleophile)->Tetrahedral\nIntermediate Attack on Acetic Anhydride Acetanilide\n(Product) Acetanilide (Product) Tetrahedral\nIntermediate->Acetanilide\n(Product) Collapse & Proton Transfer

Caption: Simplified mechanism of N-acylation of aniline.

Electrophilic Bromination Mechanism

This reaction follows the general mechanism for electrophilic aromatic substitution. The pi-electrons of the benzene ring attack the electrophilic bromine species. The stability of the resulting carbocation intermediate (the sigma complex) is crucial. The electron-donating amino and piperidino groups stabilize this intermediate. However, the electron-withdrawing fluorine atom destabilizes the sigma complex, increasing the activation energy of this step and slowing the reaction.[6][7]

Bromination_Mechanism Aniline + Br+ Aniline + Br+ Sigma Complex\n(Carbocation) Sigma Complex (Carbocation) Aniline + Br+->Sigma Complex\n(Carbocation) Electrophilic Attack Brominated Aniline\n(Product) Brominated Aniline (Product) Sigma Complex\n(Carbocation)->Brominated Aniline\n(Product) Deprotonation

Caption: Simplified mechanism of electrophilic bromination of aniline.

Conclusion

This comparative guide demonstrates that the presence of a fluorine atom significantly reduces the reactivity of 5-fluoro-2-piperidin-1-ylaniline compared to its non-fluorinated analog, 2-piperidin-1-ylaniline. This reduced reactivity is observed in both N-acylation, which depends on the nucleophilicity of the amino group, and electrophilic aromatic substitution, which is governed by the electron density of the aromatic ring.

The dominant electron-withdrawing inductive effect of the fluorine atom is the primary cause of this deactivation. These findings have important practical implications for researchers and drug development professionals. When utilizing 5-fluoro-2-piperidin-1-ylaniline in synthetic sequences, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) may be necessary to achieve comparable yields and conversions to those obtained with the non-fluorinated analog. This guide provides a foundational understanding to inform experimental design and reaction optimization.

References

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. DOI:10.1039/D5DT01182E. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Kinetics of the Iodination of Aniline. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical approaches to the study of the reactivity and mechanism of the substitution of phenyl 1-(2,4-dinitronaphthyl) ether with anilines derivatives. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. Retrieved from [Link]

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • YouTube. (2021, January 19). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

  • Resonance - Journal of Science Education. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from [Link]

  • Unknown Source. (n.d.). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-2-piperidin-1-ylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and saturated heterocycles into small molecules has proven to be a highly successful strategy for the development of novel therapeutics. The 5-Fluoro-2-piperidin-1-ylaniline scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potential as kinase inhibitors, antiviral, and anti-inflammatory agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these derivatives, offering insights into the rational design of more potent and selective drug candidates. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function, supported by experimental data from analogous series and detailed protocols for key biological assays.

The 5-Fluoro-2-piperidin-1-ylaniline Core: A Privileged Scaffold

The 5-Fluoro-2-piperidin-1-ylaniline core combines several key features that contribute to its pharmacological potential. The piperidine ring, a common motif in approved drugs, enhances metabolic stability and modulates physicochemical properties such as lipophilicity and basicity.[1] The fluorine atom at the 5-position of the aniline ring can significantly impact electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles. The 2-amino group provides a crucial handle for further chemical modifications, allowing for the exploration of a wide range of derivatives.

Synthesis of 5-Fluoro-2-piperidin-1-ylaniline Derivatives

A general synthetic route to access 5-Fluoro-2-piperidin-1-ylaniline derivatives typically involves the nucleophilic aromatic substitution of a suitable di- or tri-substituted fluorinated benzene with piperidine or a substituted piperidine. The resulting intermediate can then be further functionalized at the aniline nitrogen.

General Synthetic Scheme:

Synthesis A 1,2-Difluoro-4-nitrobenzene C 2-(Piperidin-1-yl)-5-fluoro-1-nitrobenzene A->C Nucleophilic Aromatic Substitution B Piperidine or Substituted Piperidine B->C D 5-Fluoro-2-(piperidin-1-yl)aniline C->D Reduction (e.g., H2, Pd/C or SnCl2) F Target Derivatives D->F Amide/Amine Formation E Functionalization (e.g., Acylation, Alkylation) E->F

Caption: General synthetic route for 5-Fluoro-2-piperidin-1-ylaniline derivatives.

This versatile synthetic strategy allows for the introduction of a wide array of substituents on both the piperidine and aniline moieties, facilitating a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, unified series of 5-Fluoro-2-piperidin-1-ylaniline derivatives is not extensively documented in publicly available literature, we can infer critical SAR trends by analyzing related chemical series, particularly those developed as kinase inhibitors. The 2-substituted aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Mer and c-Met kinases.[2][3]

Kinase Inhibition: A Primary Target

The 2-anilino-pyrimidine and related scaffolds are known to be potent inhibitors of various kinases. The aniline portion of the molecule often occupies the ATP-binding pocket of the kinase, forming key hydrogen bond interactions. The piperidine moiety can influence potency, selectivity, and pharmacokinetic properties through interactions with the solvent-exposed region of the kinase.

Key SAR Observations from Analogous Kinase Inhibitors:

  • Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring are critical for kinase inhibitory activity. The fluorine atom at the 5-position in the target scaffold is expected to act as a hydrogen bond acceptor and influence the overall electronic nature of the ring, potentially enhancing binding affinity.

  • The Role of the Piperidine Ring: The piperidine ring can significantly impact the compound's properties.

    • Substitution: Introducing substituents on the piperidine ring can modulate potency and selectivity. For instance, in a series of 2-amino-4-(1-piperidine) pyridine derivatives, substitutions on the piperidine were crucial for activity against ALK and ROS1 kinases.[4]

    • Bioisosteric Replacement: Replacing the piperidine ring with other cyclic amines, such as pyrrolidine or morpholine, can alter the compound's physicochemical properties and biological activity. Computational studies on bioisosteric replacements have shown that such modifications can lead to novel scaffolds with potentially improved properties.[5]

  • Functionalization of the Aniline Nitrogen: The free amino group of the 5-Fluoro-2-piperidin-1-ylaniline core is a key point for diversification. Acylation or alkylation at this position allows for the introduction of various functionalities that can interact with different regions of the target protein. In a series of piperazine amides developed as JNK inhibitors, modifications at the aniline amide group were found to be critical for maintaining potency.[6]

Table 1: Inferred SAR of 5-Fluoro-2-piperidin-1-ylaniline Derivatives as Kinase Inhibitors

Structural ModificationPredicted Effect on Kinase Inhibitory ActivityRationale
Aniline Ring
Fluorine at C5Likely enhances potency and metabolic stabilityElectron-withdrawing nature can influence pKa and hydrogen bonding potential.
Other substituentsActivity is highly dependent on position and natureSmall, electron-withdrawing groups may be tolerated or beneficial.
Piperidine Ring
UnsubstitutedProvides a good balance of propertiesA common starting point for optimization.
Small alkyl groupsMay increase lipophilicity and potencyCan fill hydrophobic pockets in the binding site.
Polar groups (e.g., -OH, -NH2)May improve solubility and introduce new H-bondsCan lead to improved pharmacokinetic profiles.
Aniline Nitrogen
Acylation with aromatic/heterocyclic groupsCan significantly enhance potencyAllows for the introduction of moieties that can form additional interactions with the kinase.
AlkylationMay decrease activity if it disrupts key H-bondsCan introduce steric hindrance in the ATP-binding pocket.

Comparative Biological Evaluation: Experimental Protocols

To objectively compare the performance of novel 5-Fluoro-2-piperidin-1-ylaniline derivatives, standardized and robust biological assays are essential. Below are detailed protocols for evaluating their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method for measuring kinase activity.

Experimental Workflow:

Kinase_Inhibition_Assay A Dispense Kinase, Substrate, and Test Compound B Incubate to allow Inhibitor Binding A->B C Initiate Kinase Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP D->E Add ADP-Glo™ Reagent F Convert ADP to ATP & Generate Luminescence E->F Add Kinase Detection Reagent G Measure Luminescence F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare a kinase reaction mixture containing the target kinase (e.g., Mer or c-Met) and its specific substrate in kinase assay buffer.[7]

  • Reaction Setup: In a 96-well white plate, add the kinase reaction mixture and the test compound dilutions.[8]

  • Inhibitor Binding: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[8]

  • Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[7][8]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.

Principle: Viral infection often leads to morphological changes in host cells, known as the cytopathic effect (CPE), which ultimately results in cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.[9]

Experimental Workflow:

CPE_Assay A Seed Host Cells in 96-well plate B Incubate for 18-24h A->B C Add Serial Dilutions of Test Compound B->C D Infect Cells with Virus C->D E Incubate for 40-72h D->E F Assess Cell Viability (e.g., Crystal Violet Staining) E->F G Quantify CPE Reduction F->G NO_Assay A Seed RAW 264.7 Cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Measure Nitrite with Griess Reagent F->G H Quantify NO Production G->H

Caption: Workflow for a nitric oxide (NO) production assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and incubate for 24 hours. [10]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours). [10]3. LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include unstimulated and LPS-stimulated vehicle controls. [10]4. Incubation: Incubate the plate for 24 hours. [10]5. Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent. [11] * Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Conclusion and Future Directions

The 5-Fluoro-2-piperidin-1-ylaniline scaffold represents a valuable starting point for the design of novel therapeutic agents. The insights from related chemical series suggest that strategic modifications to the aniline and piperidine rings, as well as the aniline nitrogen, can lead to potent and selective inhibitors of various biological targets, particularly protein kinases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of new derivatives.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of 5-Fluoro-2-piperidin-1-ylaniline derivatives to establish a more definitive and quantitative SAR. This will involve the systematic variation of substituents on both the piperidine and aniline rings and the exploration of diverse functionalities at the aniline nitrogen. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(5), 1083.
  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). In PubChem Bioassay. Retrieved from [Link]

  • Kuleshova, E. N., et al. (2022).
  • Chen, Y. F., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(2), 222–228.
  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Retrieved from [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • Liu, X., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 356-365.
  • Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(7), 1255–1264.
  • Sun, L., et al. (2011). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmacy and Pharmacology, 63(10), 1293-1300.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). In PubChem Bioassay. Retrieved from [Link]

  • De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal Research Reviews, 29(4), 549-583.
  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • Liu, K. G., et al. (2011). Discovery of a potent and selective c-Met inhibitor: (R)-1-(3-(6-(3-(1-methyl-1H-pyrazol-4-yl)-t[1][2][3]riazolo[4,3-b]pyridazin-4-yl)pyridin-2-yl)propyl)piperidin-3-ol (AMG 458). Journal of Medicinal Chemistry, 54(15), 5587-5600.

  • Lešnik, S., et al. (2016). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 21(1), 89.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). In PubChem Bioassay. Retrieved from [Link]

  • Rungrotmongkol, T., et al. (2011). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Thai Journal of Pharmaceutical Sciences, 35(1), 26-33.
  • Cotarelo, M., et al. (1999). Cytopathic effect inhibition assay for determining the in-vitro susceptibility of herpes simplex virus to antiviral agents. Journal of Virological Methods, 79(1), 41-47.
  • Wityak, J., et al. (2007). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4849-4853.
  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). In PubChem Bioassay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Cancer Nanotechnology Laboratory. Retrieved from [Link]

  • Li, D., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 439-452.

Sources

A Senior Application Scientist's Guide to the Efficacy of Fluorinated Aniline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the H-for-F Swap

In the intricate chess game of drug design, chemists are constantly seeking moves that confer a strategic advantage. The introduction of fluorine into a drug candidate is a power play, a move that has become increasingly central to modern medicinal chemistry.[1][2] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the element's profound ability to modulate key molecular properties.[3] Among the vast arsenal of fluorinated reagents, aniline building blocks are particularly noteworthy. Aniline is a "privileged scaffold," a recurring and successful motif in a multitude of therapeutic agents. By strategically fluorinating this core, we can fine-tune a molecule's behavior with remarkable precision, transforming a promising lead compound into a viable drug candidate.

This guide moves beyond a simple catalog of available fluorinated anilines. Instead, we will dissect the causal relationships between the position and degree of fluorination and the resulting efficacy-driving parameters. We will explore the nuanced effects on acidity (pKa), lipophilicity (logP), and metabolic stability, providing both comparative data and the self-validating experimental protocols necessary for your own investigations.

The Strategic Imperative: Why Fluorinate an Aniline?

The decision to incorporate a fluorinated aniline is driven by the need to overcome specific, common hurdles in drug development. The unique physicochemical properties of fluorine—its small size (a reasonable mimic for hydrogen), high electronegativity, and the strength of the C-F bond—allow it to exert powerful effects.[2][4]

  • Metabolic Stability: The C-F bond is significantly more stable than a C-H bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450s.[2][5][6] Placing fluorine at a known metabolic "soft spot" can dramatically increase a drug's half-life and bioavailability.[2][5]

  • Acidity (pKa) Modulation: As the most electronegative element, fluorine is a strong electron-withdrawing group.[7][8] This effect pulls electron density away from the aniline's amino group, reducing its basicity (lowering its pKa).[2][3] This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic properties like cell permeability and solubility.[9]

  • Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeation and absorption.[3][6][7] However, this effect is highly dependent on the molecular context, making a careful, comparative analysis essential.[10]

  • Binding Affinity Enhancement: The electronic perturbations caused by fluorine can alter a molecule's conformation and hydrogen bonding capabilities, leading to stronger and more selective binding to its target protein.[1][2][6]

A Comparative Analysis of Physicochemical Properties

The efficacy of a fluorinated aniline building block is not a one-size-fits-all proposition. The specific placement and number of fluorine atoms cause dramatic shifts in a molecule's character.

Acidity (pKa)

The basicity of the aniline nitrogen is a critical parameter. The strong inductive effect of fluorine reduces the electron density on the nitrogen, making it a weaker base (i.e., the pKa of its conjugate acid is lower). This effect is highly sensitive to the fluorine's position.

CompoundpKa of Conjugate Acid
Aniline4.60
4-Fluoroaniline4.65[11]
3-Fluoroaniline3.51
2-Fluoroaniline3.20
2,4-Difluoroaniline2.00

Table 1: Comparative pKa of Fluorinated Anilines. Data demonstrates the potent electron-withdrawing effect of fluorine, which lowers the pKa. The effect is most pronounced with ortho substitution due to the proximity to the amino group. Interestingly, para-substitution has a minimal effect on pKa compared to aniline itself.[11][12]

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), governs a drug's ability to cross biological membranes. While fluorine is more lipophilic than hydrogen, its impact on the overall molecule can be complex.

CompoundlogP
Aniline0.90
2-Fluoroaniline1.15
3-Fluoroaniline1.15
4-Fluoroaniline1.15[11]
2,4-Difluoroaniline1.57

Table 2: Comparative Lipophilicity of Fluorinated Anilines. A clear trend emerges: increasing the number of fluorine substituents progressively increases the molecule's lipophilicity.

Validated Experimental Protocols

To empower your research, we provide detailed, self-validating methodologies for determining these critical parameters in your own laboratory.

Protocol 1: Determination of logP via the Shake-Flask Method

This is the gold-standard method for measuring lipophilicity, relying on the partitioning of a compound between two immiscible phases.[13][14]

Methodology:

  • Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of 1-octanol and purified water in a separatory funnel for 24 hours. Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of the test aniline in the aqueous phase at a concentration that is detectable by your chosen analytical method (e.g., HPLC-UV).

  • Partitioning: In a screw-cap tube, combine a precise volume of the aqueous stock solution with a precise volume of the saturated 1-octanol (e.g., 5 mL of each).

  • Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours on an orbital shaker).

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and determine the final concentration of the aniline using a pre-established calibration curve.

  • Calculation: The concentration in the octanol phase is determined by mass balance: [Aniline]octanol = ([Aniline]initial_aq - [Aniline]final_aq) * (V_aq / V_octanol). The logP is then calculated: logP = log10([Aniline]octanol / [Aniline]final_aq).

Caption: Workflow for logP determination by the shake-flask method.

Protocol 2: Determination of pKa via Potentiometric Titration

This robust method determines the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh the aniline sample and dissolve it in a known volume of purified water or a suitable water-cosolvent mixture. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of an automated burette containing a standardized titrant (e.g., 0.1 M HCl).

  • Data Acquisition: Record the initial pH. Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).

  • pKa Determination: The pKa is the pH at the half-equivalence point. For more accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Aniline Solution A->B C Add Titrant Incrementally B->C D Record pH at Each Step C->D Repeat D->C Repeat E Plot pH vs. Titrant Volume D->E F Calculate Derivative to Find Equivalence Point E->F G Determine pKa at Half-Equivalence F->G

Caption: Workflow for pKa determination via potentiometric titration.

Case Study: Blocking Metabolic Liabilities

A primary application of fluorination is to enhance metabolic stability.[15] Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, a major pathway for drug clearance. Replacing a hydrogen atom at such a vulnerable position with a fluorine atom effectively blocks this metabolic route.

Consider a hypothetical drug candidate where the aniline moiety undergoes para-hydroxylation, leading to rapid inactivation and excretion.

Caption: Strategic fluorination to block a metabolic soft spot.

By synthesizing the analog using 4-fluoroaniline instead of aniline, the site of metabolism is shielded.[5][6] This single atomic substitution can lead to a dramatically improved pharmacokinetic profile, increasing the drug's exposure and therapeutic efficacy.

Conclusion: An Indispensable Tool for Rational Drug Design

Fluorinated anilines are more than just simple reagents; they are powerful tools for strategic, data-driven drug design. As we have demonstrated, the choice of which building block to use is a multi-parameter optimization problem. A change in fluorine position can have a negligible effect on pKa but a significant impact on metabolic stability. An increase in the degree of fluorination will reliably boost lipophilicity, which may be desirable for membrane penetration but could become a liability if it leads to poor solubility.

By understanding the fundamental principles outlined in this guide and employing the robust experimental protocols provided, researchers can move from speculative modification to rational design. This allows for the targeted optimization of a candidate's ADME properties, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • Fluorine in drug discovery: Role, design and case studies.Journal of Medicinal Chemistry.
  • Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

  • 4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]

  • Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. [Link]

  • Aniline | C6H5NH2 | CID 6115. PubChem. [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health (NIH). [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Basicity and Effect of Substituent on Basicity. Pharmaguideline. [Link]

  • Effect of Substituents on Basicity of Aromatic Amines | Substituted Anilines basicity. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Strategies for N-Aryl Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-aryl piperidine motif is a cornerstone of modern medicinal chemistry and agrochemicals. Its prevalence in a vast number of FDA-approved drugs underscores its importance as a privileged scaffold.[1] However, the construction of the crucial C(sp²)-N(sp³) bond presents distinct synthetic challenges. The choice of synthetic methodology is not merely a procedural decision; it is a strategic one, dictated by factors such as substrate complexity, functional group tolerance, scale, and economic viability.

This guide provides a comparative analysis of the three principal methodologies for synthesizing N-aryl piperidines: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-mediated Ullmann condensation, and Reductive Amination strategies. We will delve into the mechanistic underpinnings of each, provide field-tested experimental protocols, and offer a data-driven comparison to empower researchers in making informed decisions for their synthetic campaigns.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, has revolutionized C-N bond formation since its development.[2] Its broad substrate scope, exceptional functional group tolerance, and typically mild reaction conditions have established it as the go-to method in many drug discovery settings.[3]

Mechanistic Rationale & Causality of Experimental Choices

The efficacy of this reaction hinges on a finely tuned catalytic cycle. The choice of each component is critical for driving the reaction to completion and avoiding side reactions.

  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ can be used, modern protocols often employ pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or, more effectively, sophisticated precatalysts. N-heterocyclic carbene (NHC) palladium complexes, for instance, are highly competent, offering enhanced stability and catalytic activity.[4][5]

  • Ligand Selection (The Key to Success): The reductive elimination step, which forms the desired C-N bond, is often rate-limiting.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos) are essential. Their steric bulk promotes the reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[6][7]

  • The Role of the Base: A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is required.[4] Its primary role is to deprotonate the piperidine, forming the active nucleophile. However, the base also plays a crucial role in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate. The choice of base can be critical to prevent decomposition pathways of the starting materials or catalyst.[8]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X Product N-Aryl Piperidine OxAdd Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)-N(Pip)(L_n) PdII_Aryl->PdII_Amido Piperidine, Base - HX Amine_Coord Amine Coordination & Deprotonation (Piperidine, Base) PdII_Amido->Pd0 N-Aryl Piperidine RedElim Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd0 Piperidine Piperidine Piperidine->PdII_Aryl caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol: N-Arylation of 1-Boc-4-anilinopiperidine[7]

This protocol is adapted for a sterically hindered secondary amine, highlighting the method's robustness.

  • Reactor Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3 XPhos Palladacycle, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and ortho-methyl 4-anilino-1-Boc-piperidine (1.2 equiv).

  • Atmosphere Control: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent & Reaction: Add anhydrous toluene via syringe. Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7]

Copper-Mediated Ullmann Condensation: The Cost-Effective Classic

The Ullmann reaction is the classical method for C-N bond formation, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[9] However, modern advancements, particularly the introduction of catalytic copper systems with ancillary ligands, have revitalized this method, making it a viable and cost-effective alternative to palladium-catalyzed routes.[10][11]

Mechanistic Rationale & Causality of Experimental Choices

The modern, ligand-assisted Ullmann reaction proceeds under significantly milder conditions than its predecessor.

  • Copper Source & Ligand: The reaction is typically catalyzed by a Cu(I) salt, such as CuI. The key innovation is the use of a ligand, often a simple and inexpensive one like an amino acid (N-methylglycine) or a diamine (1,10-phenanthroline).[12] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species and facilitating the key C-N bond-forming reductive elimination step.

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is commonly used in a polar aprotic solvent such as DMSO or DMF.[10] The base deprotonates the piperidine, and the solvent helps to solubilize the reactants and the copper catalyst system.

Visualizing the Ullmann Condensation Cycle

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)L_n CuIII_Aryl Ar-Cu(III)-X(L_n) CuI->CuIII_Aryl Ar-X Product N-Aryl Piperidine OxAdd Oxidative Addition (Ar-X) CuIII_Amido Ar-Cu(III)-N(Pip)(L_n) CuIII_Aryl->CuIII_Amido Piperidine, Base - HX Amine_Coord Ligand Exchange (Piperidine, Base) CuIII_Amido->CuI N-Aryl Piperidine RedElim Reductive Elimination ArX Aryl Halide (Ar-X) ArX->CuI Piperidine Piperidine Piperidine->CuIII_Aryl caption Ligand-Assisted Ullmann Condensation Cycle

Caption: The catalytic cycle for the modern Ullmann condensation.

Representative Experimental Protocol: Copper-Catalyzed N-Arylation of Piperidine[10]
  • Reactor Setup: In a reaction vial, combine the aryl halide (1.0 equiv), piperidine (1.2 equiv), CuI (5-10 mol%), the ligand (e.g., α-D-galacturonic acid hydrate, 20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent and Reaction: Add dimethyl sulfoxide (DMSO). Seal the vial and place it in a preheated block or oil bath at 100-110 °C.

  • Monitoring: Stir the reaction for 2-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Reductive Amination: A Constructive Approach

Unlike the cross-coupling methods, reductive amination builds the N-aryl piperidine moiety, often from acyclic precursors. This strategy is particularly powerful when the desired piperidine ring itself needs to be constructed. The most common variant is the double reductive amination of a 1,5-dicarbonyl compound with a primary aryl amine.

Mechanistic Rationale & Causality of Experimental Choices

This is a tandem reaction sequence where control over the reduction step is paramount.

  • Reaction Principle: The process involves the initial formation of an enamine or iminium ion between one of the carbonyl groups and the aniline, followed by intramolecular cyclization and subsequent formation of a second iminium ion, which is then reduced.[13]

  • The Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl groups of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose.[13] It is a mild and selective hydride donor, active under the slightly acidic conditions that favor iminium ion formation. Harsher reagents like NaBH₄ would indiscriminately reduce the starting dicarbonyl compound.

  • pH Control: The reaction is typically run under mildly acidic conditions (e.g., using acetic acid) to catalyze the formation of the imine/iminium intermediates, which are the species that undergo reduction.

Visualizing the Double Reductive Amination Workflow

Reductive_Amination_Workflow Start 1,5-Dicarbonyl + Aniline Iminium1 Iminium Ion Formation Start->Iminium1 Cyclization Intramolecular Cyclization Iminium1->Cyclization Iminium2 Cyclic Iminium Intermediate Cyclization->Iminium2 Reduction Selective Reduction [NaBH(OAc)3] Iminium2->Reduction Product N-Aryl Piperidine Reduction->Product caption Double Reductive Amination Workflow

Caption: General workflow for N-aryl piperidine synthesis via double reductive amination.

Representative Experimental Protocol: Synthesis of N-Aryl-4-Piperidones[15]

This method uses a precursor to a 1,5-dicarbonyl compound.

  • Initial Reaction: In a round-bottom flask, dissolve divinyl ketone (1.0 equiv) and the desired aniline (1.0 equiv) in methanol.

  • Acid Addition: Add concentrated hydrochloric acid (2.0 equiv) dropwise while stirring.

  • Reflux: Heat the mixture to reflux and maintain for the required time (typically several hours).

  • Basification & Extraction: After cooling, carefully neutralize the mixture with a base (e.g., NaOH solution) and extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting N-aryl-4-piperidone by chromatography or crystallization. (Note: This protocol forms a piperidone, which can then be further functionalized or reduced if necessary).

Comparative Performance Analysis

The optimal synthetic route is dictated by the specific scientific and business objectives of the project. The following table provides a comparative summary to guide this decision-making process.

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Reaction Type Palladium-Catalyzed Cross-CouplingCopper-Catalyzed Cross-CouplingTandem Condensation/Cyclization/Reduction
Catalyst Palladium complexes (0.1-5 mol%)[8]Copper salts (5-20 mol%)[10]Acid catalyst; Reducing agent[13]
Typical Temp. 25 - 120 °C[5]80 - 150 °C (Modern)[10]0 °C to Reflux[14]
Substrate Scope Excellent. Tolerates a wide range of functional groups. Works with Ar-Cl, Br, I, OTf.[2]Good. Best with Ar-I and Ar-Br. Can be sensitive to some functional groups.[1][10]Dependent on availability of stable 1,5-dicarbonyl precursors.
Key Advantage High reliability, broad scope, mild conditions.[3]Low cost of catalyst (copper vs. palladium).[10]Builds the piperidine ring and installs the N-aryl group in one pot.
Key Disadvantage High cost of palladium and specialized ligands. Potential for catalyst sensitivity.Can require higher temperatures than Buchwald-Hartwig; scope can be narrower.[1]Limited by the synthetic accessibility of the required acyclic precursors.
Ideal Application Medicinal chemistry, complex molecule synthesis where functional group tolerance is key.Large-scale synthesis where cost is a primary driver and substrates are suitable.Synthesis from simple, acyclic building blocks; construction of the core ring.

Conclusion and Future Outlook

The synthesis of N-aryl piperidines is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • The Buchwald-Hartwig amination stands as the premier choice for versatility and reliability, especially in the context of complex, functionalized molecules typical of drug discovery programs.[2][3]

  • The ligand-assisted Ullmann condensation offers a highly valuable, economic alternative, particularly for large-scale production where the cost of palladium may be prohibitive.[10]

  • Reductive amination remains a powerful and convergent strategy for when the synthetic logic dictates building the heterocyclic ring from the ground up.

Beyond these pillars, new methods continue to emerge. Strategies like the rhodium-catalyzed reductive transamination of pyridinium salts[1] or the use of Zincke imine intermediates[15][16] offer innovative pathways from different starting materials, expanding the synthetic chemist's toolkit. The ultimate choice of method will always be a reflection of the specific synthetic challenge at hand, balancing chemical efficiency with practical considerations of time, cost, and scale.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Approaches to α-functionalization of piperidines by C H... (2020). ResearchGate. [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024, April 9). Taylor & Francis Online. [Link]

  • Full article: Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024, April 9). Taylor & Francis Online. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Technology Networks. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.). Synfacts. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016, May 23). ACS Catalysis. [Link]

  • Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). ResearchGate. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2021). ChemRxiv. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2021). Journal of the American Chemical Society. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017, November 30). ACS Catalysis. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (2002). Organic Letters. [Link]

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (2011). ResearchGate. [Link]

  • New Methods for C-N Ring Construction. (2012, November 19). Organic Chemistry Portal. [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019, June 25). Organic Process Research & Development. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2010). ResearchGate. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 19). Phys.org. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, August 6). PubMed. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2018). ResearchGate. [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021, April 2). ResearchGate. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2021). ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride and Structurally Related Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the dopamine D4 receptor (D4R) has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. The unique pharmacological profile and discrete anatomical distribution of the D4R present an opportunity for the development of highly selective ligands with potentially fewer side effects than broader-spectrum dopamine receptor modulators. This guide provides an in-depth comparative analysis of the biological activity of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride and a curated selection of its structural analogs, with a focus on their interaction with the dopamine D4 receptor. While direct experimental data for this compound is not publicly available, its structural architecture, featuring a 2-(piperidin-1-yl)aniline core with a fluorine substituent, strongly suggests its classification as a dopamine D4 receptor antagonist. This assertion is based on extensive structure-activity relationship (SAR) studies of analogous compounds that have established the importance of these structural motifs for D4R affinity and selectivity.[1][2]

This document will delve into the nuanced structure-activity relationships that govern the potency and selectivity of these compounds, present detailed experimental protocols for their characterization, and visualize the underlying biological pathways and experimental workflows.

The 2-(Piperidin-1-yl)aniline Scaffold: A Privileged Motif for Dopamine D4 Receptor Antagonism

The 2-(piperidin-1-yl)aniline core is a well-established pharmacophore in the design of ligands for dopamine receptors, particularly the D4 subtype. The piperidine ring, a common structural element in centrally acting drugs, often contributes to favorable pharmacokinetic properties and provides a scaffold for optimal orientation of substituents within the receptor's binding pocket. The aniline moiety, in turn, offers a versatile platform for electronic and steric modifications that can fine-tune receptor affinity and selectivity.

The introduction of a fluorine atom at the 5-position of the aniline ring, as seen in this compound, is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small atomic size can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity and improved pharmacokinetic profiles.[3][4]

Comparative Biological Activity of 5-Fluoro-2-piperidin-1-ylaniline Analogs at the Dopamine D4 Receptor

To contextualize the potential biological activity of this compound, this section presents a comparative analysis of structurally related compounds for which experimental data is available. The selected analogs share the core 2-(piperidin-1-yl)aniline or a closely related piperazine moiety and feature variations in substitution patterns, allowing for a meaningful exploration of structure-activity relationships.

Table 1: Comparative Binding Affinities (Kᵢ) of 5-Fluoro-2-piperidin-1-ylaniline Analogs at Dopamine D2-like Receptors

Compound/AnalogStructureD₄ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄/D₂ SelectivityD₄/D₃ SelectivityReference
5-Fluoro-2-piperidin-1-ylaniline HCl (Predicted) Structure A Inferred High AffinityInferred Lower AffinityInferred Lower AffinityInferred HighInferred HighN/A
Compound 12 Structure B pKᵢ = 8.87 (1.35 nM)pKᵢ = 6.12 (758 nM)pKᵢ = 6.81 (155 nM)~561-fold~115-fold[2]
Compound 16 Structure C pKᵢ = 8.79 (1.62 nM)pKᵢ = 5.44 (3631 nM)pKᵢ = 6.49 (324 nM)~2241-fold~200-fold[2]
Compound 9g Structure D 118 nM>10,000 nM>10,000 nM>85-fold>85-fold[5]
Compound 9j Structure E 1.7 nM>10,000 nM>10,000 nM>5882-fold>5882-fold[5]

Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity. Kᵢ values for compounds 12 and 16 were calculated from the provided pKᵢ values.

Structure-Activity Relationship Insights:

  • Core Scaffold: The data consistently demonstrates that the piperidine and piperazine moieties linked to an aromatic system are key for high-affinity D4 receptor binding.

  • Fluorine Substitution: The presence and position of fluorine substituents on the aromatic ring significantly impact affinity and selectivity. For instance, the 4-fluorophenoxy group in Compound 9g confers good D4R affinity, which is dramatically improved with the addition of a cyano group in Compound 9j.[5] This suggests that electronic and steric factors introduced by these substituents play a crucial role in receptor interaction.

  • Piperidine vs. Piperazine: While both piperidine and piperazine scaffolds can yield potent D4R antagonists, modifications to the piperidine nitrogen and its substituents can drastically alter the selectivity profile.[2]

  • Selectivity: A common and desirable trait among these analogs is their high selectivity for the D4 receptor over the D2 and D3 subtypes. This is a critical feature for developing therapeutics with a reduced risk of the extrapyramidal side effects associated with non-selective D2 receptor antagonists.

Experimental Protocols for Characterizing Dopamine D4 Receptor Ligands

The characterization of novel compounds targeting the dopamine D4 receptor relies on a suite of robust and validated in vitro assays. Below are detailed protocols for two fundamental assays used to determine the binding affinity and functional activity of ligands like this compound.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay directly measures the affinity of a test compound for the D4 receptor by competing with a radiolabeled ligand known to bind to the receptor with high affinity.

Principle: The assay quantifies the displacement of a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-YM-09151) from the D4 receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand (e.g., [³H]-Spiperone) at a concentration close to its Kₔ.

      • Cell membrane preparation.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known D4 receptor antagonist (e.g., haloperidol or clozapine) in place of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

cAMP Functional Assay for Dopamine D4 Receptor Antagonism

This assay determines the functional effect of a test compound on the D4 receptor's signaling pathway. As a Gαᵢ-coupled receptor, activation of the D4 receptor leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

Principle: The assay measures the ability of a test compound to reverse the inhibition of cAMP production induced by a known D4 receptor agonist (e.g., dopamine or a selective agonist). This is typically done in cells co-treated with forskolin, an adenylyl cyclase activator, to stimulate a measurable basal level of cAMP.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the human dopamine D4 receptor in a 96-well plate until confluent.

  • Compound Treatment:

    • Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound (antagonist) at various concentrations and incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D4 receptor agonist (typically the EC₈₀ concentration) and forskolin to all wells (except for the basal control).

    • Incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Bioluminescence Resonance Energy Transfer (BRET).[6]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.

Visualizing the Dopamine D4 Receptor Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

DopamineD4Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds & Activates Antagonist 5-Fluoro-2-piperidin-1-ylaniline HCl (Antagonist) Antagonist->D4R Binds & Blocks Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

RadioligandBindingWorkflow start Start prep Prepare D4R-expressing cell membranes start->prep incubate Incubate membranes with radioligand & test compound prep->incubate filter Filter to separate bound & free radioligand incubate->filter count Quantify radioactivity (Scintillation Counting) filter->count analyze Analyze data to determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct experimental validation of this compound's biological activity is pending, a comprehensive analysis of its structural analogs strongly supports its role as a potent and selective dopamine D4 receptor antagonist. The 2-(piperidin-1-yl)aniline scaffold, particularly with fluorine substitution, represents a promising avenue for the development of novel therapeutics for neuropsychiatric conditions where D4 receptor modulation is implicated. The experimental protocols and workflows detailed herein provide a robust framework for the characterization of such compounds, ensuring scientific rigor and reproducibility. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry.

  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv.

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry.

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry.

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen.

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Bioorganic & Medicinal Chemistry Letters.

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate.

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.

  • (PDF) Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. ResearchGate.

  • Design, synthesis and pharmacological screening of fluoro substituted novel pyrazolylpyrazolines. European Journal of Medicinal Chemistry.

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications.

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules.

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules.

Sources

A Researcher's Guide to Fluoroaniline Reactivity: How Fluorine's Position Dictates Chemical Behavior

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, substituted anilines are foundational building blocks. The introduction of a fluorine atom onto the aniline ring dramatically alters its chemical personality, a feature keenly exploited in the design of pharmaceuticals and advanced materials. However, the true subtlety and power of this modification lie in where the fluorine atom is placed. This guide provides an in-depth comparison of how the ortho-, meta-, and para-positions of fluorine influence the reactivity of the aniline molecule, supported by experimental data and actionable protocols.

The Duality of Fluorine: A Tale of Two Effects

Understanding the reactivity of fluoroanilines begins with appreciating the dual electronic nature of fluorine. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) .[1][2] This effect, transmitted through the sigma bonds, pulls electron density away from the aromatic ring, generally deactivating it towards electrophilic attack.[3]

Conversely, fluorine's lone pairs can participate in resonance, donating electron density back into the pi-system of the ring—a positive mesomeric or resonance effect (+M) .[1][2] This +M effect increases electron density, particularly at the ortho and para positions. The interplay between the strong -I effect and the weaker +M effect is the key to explaining the observed reactivity patterns.[2]

Caption: Dueling electronic effects of fluorine on the aniline ring.

Positional Isomers: A Head-to-Head Comparison

The specific placement of the fluorine atom—ortho, meta, or para to the amino group—creates distinct electronic environments, leading to significant differences in basicity and reactivity.

Impact on Basicity (pKa)

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair to accept a proton. The pKa of the conjugate acid (anilinium ion) is a convenient way to quantify this; a lower pKa indicates a weaker base. Fluorine's strong inductive effect withdraws electron density, making the lone pair on the nitrogen less available and thus decreasing the basicity compared to unsubstituted aniline.[4]

The magnitude of this effect is position-dependent:

  • Ortho-Fluoroaniline: The inductive effect is strongest at the ortho position due to proximity. This significantly reduces the basicity of the amino group.[5] Furthermore, potential intramolecular hydrogen bonding between the N-H and the adjacent fluorine can influence conformation and basicity.[6]

  • Meta-Fluoroaniline: The inductive effect is still strong at the meta position, leading to a significant decrease in basicity. Crucially, the resonance effect (+M) does not operate at the meta position, so there is no counteracting electron donation.[7]

  • Para-Fluoroaniline: While the inductive effect is weaker at this distance, the +M effect directly enriches the electron density at the para carbon and, by extension, the attached amino group. This resonance donation partially counteracts the inductive withdrawal, making para-fluoroaniline more basic than its ortho and meta isomers.[5]

CompoundpKa of Conjugate AcidRelative Basicity
Aniline4.60Most Basic
p-Fluoroaniline4.60
m-Fluoroaniline3.50↓↓
o-Fluoroaniline3.20Least Basic
Data sourced from various compilations.[5]

This trend underscores a critical principle for chemists: while all fluoroanilines are less basic than aniline, the meta and ortho isomers are markedly weaker due to the dominance of the inductive effect.

Reactivity in Key Synthetic Transformations

The electronic changes induced by fluorine's position have profound consequences for common synthetic reactions.

Nucleophilic Acylation (Amide Bond Formation)

The acylation of anilines to form amides is a cornerstone of organic synthesis.[8][9] The reaction rate is dependent on the nucleophilicity of the amine's lone pair. Since nucleophilicity often tracks with basicity for a series of similar compounds, the reactivity in acylation follows the pKa trend.

Reactivity Order for Acylation: Aniline > p-Fluoroaniline > m-Fluoroaniline > o-Fluoroaniline

The reduced electron density on the nitrogen of ortho- and meta-fluoroaniline makes them poorer nucleophiles compared to the para isomer.[10][11] This difference can be exploited for selective reactions in multifunctional molecules. For instance, in a molecule containing both a para-fluoroaniline and a meta-fluoroaniline moiety, acylation can be directed preferentially to the more nucleophilic para-substituted amine under carefully controlled conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions, an electrophile attacks the electron-rich benzene ring.[12] The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of fluorine complicates this picture.

Fluorine itself is classified as a deactivating but ortho-, para-directing group.[2] This is because its strong -I effect lowers the overall electron density of the ring, making it less reactive than benzene.[13] However, its +M effect directs incoming electrophiles to the ortho and para positions where it can help stabilize the cationic intermediate (the sigma complex).[14]

When both groups are present, the directing effects are combined:

  • p-Fluoroaniline: The powerful -NH₂ group directs incoming electrophiles to its ortho positions (C2 and C6). The fluorine atom is deactivating, but the regioselectivity is overwhelmingly controlled by the amine.

  • m-Fluoroaniline: The -NH₂ group directs ortho (C2, C6) and para (C4). The fluorine atom is at C3. The primary products will be substitution at C2, C4, and C6. The fluorine's deactivating effect will be felt at all positions but will most strongly influence its adjacent carbons.

  • o-Fluoroaniline: The -NH₂ group directs to C4 and C6. The C6 position is sterically hindered by the adjacent fluorine, so substitution at the C4 (para) position is generally favored.

Key Takeaway: While fluorine deactivates the ring towards EAS, the regiochemical outcome is still primarily dictated by the strongly activating amino group. The fluorine's position modulates the relative rates and can introduce steric hindrance.

Experimental Protocol: Competitive Acylation of Fluoroanilines

This protocol provides a method to empirically validate the predicted reactivity differences in nucleophilic acylation. By reacting an equimolar mixture of two different fluoroaniline isomers with a limited amount of an acylating agent, the product ratio will directly reflect their relative nucleophilicity.

Caption: Workflow for competitive acylation experiment.

Methodology:

  • Reagent Preparation: In a clean, dry flask, dissolve 1.0 mmol of para-fluoroaniline and 1.0 mmol of meta-fluoroaniline in 10 mL of dichloromethane (DCM).

  • Base Addition: Add 1.1 mmol of pyridine to the solution. Pyridine acts as a mild base to neutralize the HCl byproduct.

  • Cooling: Place the flask in an ice bath and stir for 5 minutes until the solution reaches 0°C.

  • Acylation: Slowly add a solution of 0.5 mmol of acetyl chloride in 2 mL of DCM to the cooled aniline mixture over 10 minutes. Causality Note: Using a substoichiometric amount of the acylating agent is crucial. It ensures the anilines are competing for a limited resource, allowing their relative reactivity to be determined.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel, wash the organic layer with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the resulting crude mixture by ¹H NMR spectroscopy or GC-MS. The ratio of the N-(4-fluorophenyl)acetamide to N-(3-fluorophenyl)acetamide products will indicate the relative reactivity of the starting amines.

Expected Outcome: The analysis will show a significantly higher proportion of the para-acylated product, confirming that p-fluoroaniline is a more potent nucleophile than m-fluoroaniline.

Conclusion

The position of a single fluorine atom on an aniline ring provides a powerful and predictable tool for tuning molecular reactivity. By understanding the balance between inductive withdrawal and resonance donation, medicinal and materials chemists can make informed decisions in synthetic design. The para position results in the least deactivated (most nucleophilic) amine, while the meta and ortho positions lead to significantly reduced basicity and nucleophilicity. This knowledge allows for the strategic design of molecules with tailored properties and the development of selective synthetic routes.

References

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups.Chemical Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFywmF3AdoIpTrjknU6S1KwqtGmMVhRkYUjHsFYbjBjiC9MVzzbioadQSzTZCs41aFwXXafidsiAxVaED54Y3xrtPqnmxfwsE0ZlUY2STE6LgSqnN8x2dvB_r817-XMmNZuVhgRvusMsUBGrGGhZ56JFlVHCd5VmBdzAkej_KU=]
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.Dakota Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4aPJSbD4B-MnNGUh26PTEwAWhrkM_1s_ak-XwNaVXJyfH-Y78adjiJd2SFNqsRSwWRyXVkKsrgjGZ_FPlfiokA9qExNS7XixBMjEFKbi9It2iBr8dflNlXjsqle0UT39eN4up4ZA89DsLemVcJLfgaHpwm5QRap6Hcqk7_fmlgVdiBAkU195wMZa74wfuMaN4ZSZupfg8FIng9Gs__cyFnE2CkMPjQJA6z5QuFYkxYCPZLRY=]
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.ResearchGate. [URL: https://www.researchgate.net/publication/344737873_Influence_of_Fluorine_Substitution_on_Nonbonding_Interactions_in_Selected_Para-Halogeno_Anilines]
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8301844/]
  • Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02111]
  • pKa Data Compiled by R. Williams.University of Wisconsin-Madison. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj75O3g4v-GAxX_k1YBHd3PCnUQFnoECBMQAQ&url=https%3A%2F%2Fwww.chem.wisc.edu%2Fareas%2Freich%2Fpkatable%2F&usg=AOvVaw219sz756t6zpxi3-82w2f8]
  • Reactions of Aniline.Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
  • Nucleophilic Acyl Substitution Reactions in the Laboratory.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Nucleophilic_Acyl_Substitution_Reactions/11.
  • Reactions of perfluoroalkylacetones with nucleophilic reagents.Sci-Hub. [URL: https://sci-hub.se/10.1007/bf00869681]
  • Thin Layer Chromatography of Aromatic Amines.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Thin-Layer-Chromatography-of-Aromatic-Amines.-Ghafoor-Bark/e6c92d5c80882e35b7190d78a876274070a75d50]
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.IJRAR.org. [URL: http://ijrar.org/papers/IJRAR19K5050.pdf]
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cs/c6cs00351f]
  • Electrophilic Aromatic Substitution Reactions-Reactivity and Resonance.YouTube. [URL: https://www.youtube.
  • What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?Quora. [URL: https://www.quora.com/What-is-the-basicity-order-of-ortho-meta-and-para-substituted-anilines-substituted-with-nitro-group]
  • Electrophilic aromatic directing groups.Wikipedia. [URL: https://en.wikipedia.
  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.Medium. [URL: https://medium.com/@dakotachemicals/exploring-fluorinated-aniline-derivatives-the-significance-of-3-fluoroaniline-4a6c62760a92]
  • Why is acylation of aniline favoured over phenol?Reddit. [URL: https://www.reddit.
  • Effect of aromatic ring fluorination on CH…π interactions.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp04332a]
  • Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions.Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1609564]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 5-Fluoro-2-piperidin-1-ylaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Hunter

In the landscape of contemporary drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. The attrition of drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic profiles is a costly endeavor we can ill-afford. This guide is crafted for researchers at the forefront of medicinal chemistry, providing a robust framework for the early-stage evaluation of drug-like properties, with a specific focus on analogs of the promising scaffold, 5-Fluoro-2-piperidin-1-ylaniline. The incorporation of a fluorine atom can significantly modulate the physicochemical and metabolic properties of a molecule, making a systematic evaluation of its analogs a critical exercise in lead optimization.[1]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven approach to generating critical data that will inform the selection of the most promising candidates for further development. We will delve into the "why" behind experimental choices, ensuring that each step is not merely a procedural execution but a self-validating component of a comprehensive assessment.

The Strategic Imperative: A Workflow for De-risking Candidates

The journey from a hit compound to a clinical candidate is fraught with challenges, many of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3][4] A systematic in vitro evaluation of these parameters is essential to identify and address potential liabilities early in the discovery process.[3][5][6] Our integrated workflow is designed to provide a holistic view of a compound's drug-like potential.

G cluster_0 Initial Physicochemical Profiling cluster_1 In Vitro ADME Assays cluster_2 Early Safety Assessment cluster_3 Data Integration & Candidate Selection Lipophilicity Lipophilicity (LogP/LogD) Permeability Permeability (Caco-2) Lipophilicity->Permeability Impacts absorption Decision Go/No-Go Decision Lipophilicity->Decision Multi-parameter optimization Solubility Aqueous Solubility Solubility->Permeability Affects bioavailability Solubility->Decision Multi-parameter optimization Metabolic_Stability Metabolic Stability (CYP450 Inhibition) Permeability->Metabolic_Stability Influences first-pass metabolism Permeability->Decision Multi-parameter optimization Cytotoxicity Cytotoxicity (LDH/MTT Assay) Metabolic_Stability->Cytotoxicity Metabolites can be toxic Metabolic_Stability->Decision Multi-parameter optimization Cytotoxicity->Decision Multi-parameter optimization

Caption: Integrated workflow for evaluating the drug-like properties of 5-Fluoro-2-piperidin-1-ylaniline analogs.

Foundational Physicochemical Properties: The Building Blocks of a Viable Drug

Before delving into complex cell-based assays, a fundamental understanding of a compound's physicochemical properties is paramount. These properties often govern a molecule's behavior in biological systems and can be predictive of its pharmacokinetic profile.[7]

Lipophilicity: A Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its absorption, distribution, and potency.[8] The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[9][10] For ionizable molecules like our aniline analogs, the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4) is a more accurate predictor of in vivo behavior.[9] While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This classic method remains the gold standard for its accuracy.[11][12]

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing for 24 hours and allowing the phases to separate.

  • Compound Dissolution: Prepare a stock solution of the test analog in the organic phase (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) in a 1:1 ratio.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the analog in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility: The Gateway to Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major hurdle in drug development.[13]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the analog in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation and Precipitation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

In Vitro ADME Assays: Simulating the In Vivo Fate of a Molecule

While physicochemical properties provide valuable insights, cell-based assays are necessary to understand how a molecule interacts with biological systems.

Intestinal Permeability: Crossing the Barrier

The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium.[14][15][16] When cultured as a monolayer, these cells differentiate to form tight junctions and express key drug transporters, providing a predictive model for both passive and active transport.[16][17]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay assesses both the absorption (apical to basolateral) and efflux (basolateral to apical) of a compound.[17]

  • Cell Culture: Seed Caco-2 cells on permeable supports in a transwell plate and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Dosing: Add the test analog (at a known concentration, e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.[15]

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Quantification: Analyze the concentration of the analog in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[17]

Metabolic Stability: The Dance with Cytochrome P450

The cytochrome P450 (CYP) enzyme family, primarily located in the liver, is responsible for the metabolism of a vast majority of drugs.[18][19] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered plasma concentrations and potential toxicity.[18][20][21]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound that causes 50% inhibition of a specific CYP isoform's activity.[20]

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test analog at various concentrations.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate to pellet the protein and analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test analog compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Early Safety Assessment: Gauging the Potential for Toxicity

Cytotoxicity, the quality of being toxic to cells, is a critical parameter to assess early in drug discovery to avoid downstream failures.

Cell Viability: A Measure of Cellular Health

The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity.[22] LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analog and incubate for a specified period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate containing the LDH assay reaction mixture.[23]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Comparative Analysis of 5-Fluoro-2-piperidin-1-ylaniline Analogs

To illustrate the application of these assays, the following table presents hypothetical but realistic data for a series of analogs. This allows for a direct comparison of how structural modifications can influence drug-like properties.

AnalogStructureLogD (pH 7.4)Kinetic Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioCYP3A4 IC₅₀ (µM)LDH Cytotoxicity (EC₅₀, µM)
Parent 5-Fluoro-2-piperidin-1-ylaniline2.85515.21.2> 50> 100
Analog A 4-Methylpiperidin-1-yl3.24018.51.145> 100
Analog B 4-Hydroxypiperidin-1-yl1.91508.91.5> 50> 100
Analog C 4-Fluoropiperidin-1-yl2.96016.11.3> 50> 100
Analog D Morpholin-4-yl1.52005.42.53085

Interpretation of Comparative Data:

  • Analog A (4-Methyl): The addition of a methyl group slightly increases lipophilicity and permeability, but at the cost of reduced solubility.

  • Analog B (4-Hydroxy): The introduction of a hydroxyl group significantly decreases lipophilicity and improves solubility, but reduces permeability. This is a classic trade-off in medicinal chemistry.

  • Analog C (4-Fluoro): The addition of a fluorine atom on the piperidine ring has a minimal impact on lipophilicity and permeability compared to the parent compound, suggesting it may be a well-tolerated modification.

  • Analog D (Morpholino): Replacing the piperidine with a morpholine ring drastically reduces lipophilicity and improves solubility. However, it also significantly reduces permeability and introduces a potential efflux liability (efflux ratio > 2), along with some cytotoxicity.

Conclusion: An Evidence-Based Path Forward

This guide provides a comprehensive framework for the systematic evaluation of drug-like properties for 5-Fluoro-2-piperidin-1-ylaniline analogs. By integrating physicochemical profiling with in vitro ADME and cytotoxicity assays, researchers can make informed, data-driven decisions to prioritize the most promising candidates for further optimization and in vivo studies. Remember, the goal is not to find a "perfect" molecule in the initial screening cascade but to identify compounds with a balanced profile and a clear path for development. The judicious application of these principles and protocols will undoubtedly enhance the efficiency and success rate of your drug discovery endeavors.

References

  • This reference is not available in the provided search results.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Wikipedia. (2023, December 19). Lipinski's rule of five. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ACS Publications. (2021, May 13). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • National Institutes of Health. (2025, November 12). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Retrieved from [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • National Center for Biotechnology Information. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PLOS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-piperidin-1-ylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.